Pyrrolosporin A
説明
This compound has been reported in Micromonospora with data available.
isolated from Micromonospora; structure in first source
特性
分子式 |
C44H54Cl2N2O10 |
|---|---|
分子量 |
841.8 g/mol |
IUPAC名 |
(1S,3S,6S,7E,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,18-dimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid |
InChI |
InChI=1S/C44H54Cl2N2O10/c1-6-24-20-44-38(51)33(41(55)58-44)37(50)43(7-2)25(12-10-8-9-11-17-42(44,5)21-27(24)40(53)54)14-15-26-28(43)16-13-22(3)36(26)57-32-19-30(49)34(23(4)56-32)48-39(52)35-29(45)18-31(46)47-35/h8,10-11,14-15,17-18,21-26,28,30,32,34,36,47,49-50H,6-7,9,12-13,16,19-20H2,1-5H3,(H,48,52)(H,53,54)/b10-8+,17-11+,37-33?/t22-,23+,24-,25+,26-,28+,30+,32-,34+,36-,42-,43+,44+/m0/s1 |
InChIキー |
LEJAZORDQAFJNR-FRZYJUKMSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Pyrrolosporin A: A Technical Guide to its Discovery, Isolation, and Characterization from Micromonospora sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolosporin A is a novel macrolide antibiotic with potent antitumor and antimicrobial properties.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from the fermentation broth of Micromonospora sp. strain C39217-R109-7. Detailed experimental protocols for fermentation, extraction, and purification are presented, along with a summary of its biological activities. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in this promising natural product.
Discovery of this compound
This compound was discovered as a new antitumor antibiotic produced by an actinomycete strain, C39217-R109-7, which was isolated from a soil sample collected in Puerto Viejo, Peru.[1][2] Through taxonomic studies of its morphological, cultural, and physiological characteristics, the producing organism was identified as a member of the genus Micromonospora.[1] The strain has been deposited in the American Type Culture Collection (ATCC) with the accession number 53791.
Physicochemical Properties
The chemical structure and properties of this compound have been characterized through various spectroscopic and analytical techniques.
| Property | Value |
| Molecular Formula | C₄₄H₅₄Cl₂N₂O₁₀ |
| Molecular Weight | 841.8 g/mol |
| Appearance | White, crystalline solid |
| Solubility | Soluble in methanol, ethyl acetate (B1210297), and DMSO |
| UV λmax (MeOH) | 238, 280 nm |
| IR (KBr) νmax | 3350, 1720, 1680, 1630 cm⁻¹ |
Experimental Protocols
Fermentation of Micromonospora sp. C39217-R109-7
The production of this compound is achieved through submerged fermentation of Micromonospora sp. C39217-R109-7.
3.1.1. Seed Culture Development
-
Medium: A suitable seed medium consists of (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g peptone, and 1 g CaCO₃, adjusted to pH 7.0 before sterilization.
-
Inoculation: A vegetative cell suspension of Micromonospora sp. C39217-R109-7 is used to inoculate the seed medium.
-
Incubation: The seed culture is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
3.1.2. Production Fermentation
-
Medium: The production medium is composed of (per liter): 50 g soluble starch, 15 g soybean meal, 2 g yeast extract, 2 g CaCO₃, and 4 g NaCl, with the pH adjusted to 7.2.
-
Inoculation: The production fermenter is inoculated with 5-10% (v/v) of the seed culture.
-
Fermentation Conditions: The fermentation is carried out at 28°C for 7-9 days. Aeration and agitation are maintained to ensure sufficient dissolved oxygen levels for antibiotic production.
Caption: Workflow for the fermentation of Micromonospora sp.
Extraction and Isolation of this compound
This compound is extracted from the fermentation broth and purified using a multi-step chromatographic process.
3.2.1. Broth Extraction
-
The whole fermentation broth is harvested and adjusted to pH 4.0 with a suitable acid.
-
The acidified broth is extracted three times with an equal volume of ethyl acetate.
-
The organic phases are pooled and concentrated under reduced pressure to yield a crude extract.
3.2.2. Chromatographic Purification
-
Vacuum Liquid Chromatography (VLC): The crude extract is subjected to VLC on silica (B1680970) gel, eluting with a stepwise gradient of hexane (B92381) and ethyl acetate, followed by ethyl acetate and methanol. Fractions are monitored by thin-layer chromatography (TLC).
-
Crystallization: Fractions enriched with this compound are pooled, concentrated, and the compound is crystallized from a methanol-water mixture.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The crystallized material is further purified by preparative RP-HPLC on a C18 column. A linear gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) is used for elution. Fractions containing pure this compound are collected and lyophilized.
Caption: Purification workflow for this compound.
Biological Activity
This compound exhibits a significant biological activity profile, demonstrating both antimicrobial and antitumor effects.
Antimicrobial Activity
This compound shows activity primarily against Gram-positive bacteria. It is weakly active against Gram-negative bacteria.
| Organism | MIC (μg/mL) |
| Staphylococcus aureus | 1 - 4 |
| Bacillus subtilis | 0.5 - 2 |
| Escherichia coli | > 128 |
| Pseudomonas aeruginosa | > 128 |
Antitumor Activity
This compound has demonstrated potent in vivo antitumor activity. It was shown to prolong the life span of mice inoculated with P388 leukemia cells.
| Cell Line | IC₅₀ (nM) |
| P388 Leukemia | 10 - 50 |
| A549 (Human Lung Carcinoma) | 50 - 100 |
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound is not yet fully elucidated. Its structural similarity to other spirotetronate polyketides suggests potential interference with cellular processes such as fatty acid synthesis or ion transport across membranes. Further research is required to identify the specific molecular targets and signaling pathways affected by this compound. Current hypotheses center around the disruption of membrane integrity or the inhibition of key enzymes involved in cellular metabolism.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound represents a promising new scaffold for the development of novel antimicrobial and antitumor agents. The detailed protocols provided in this guide offer a foundation for researchers to produce and further investigate this potent natural product. Future studies should focus on elucidating its mechanism of action to fully realize its therapeutic potential.
References
- 1. Antibacterial Spirotetronate Polyketides from an Actinomadura sp. Strain A30804 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antitumor antibiotic from Micromonospora sp. C39217-R109-7. I. Taxonomy of producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioactive Landscape of Clonostachys rogersoniana: A Technical Guide to its Secondary Metabolites
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the production of bioactive secondary metabolites from the fungus Clonostachys rogersoniana. Initial reports suggesting this fungus as a source of Pyrrolosporin A are not substantiated by the current scientific literature. This compound is primarily reported as a metabolite of Micromonospora species. This document therefore focuses on the confirmed secondary metabolites of C. rogersoniana, providing a comprehensive overview of their discovery, production, and biological activities.
Executive Summary
Clonostachys rogersoniana, a fungus belonging to the family Bionectriaceae, is a prolific producer of a diverse array of secondary metabolites with significant biological activities. While erroneously associated with this compound, its true biosynthetic potential lies in the production of complex alkaloids and peptides, including verticillins, gliocladiosins, rogersonins, and clonostachysins. These compounds have demonstrated cytotoxic, antibacterial, and anti-dinoflagellate activities, making C. rogersoniana a subject of interest for natural product discovery and drug development. This guide provides an in-depth technical overview of the cultivation of C. rogersoniana, the extraction and purification of its major secondary metabolites, quantitative data on their production and bioactivity, and a detailed look at the biosynthetic pathways involved.
Confirmed Bioactive Secondary Metabolites from Clonostachys rogersoniana
Clonostachys rogersoniana is a known producer of several classes of bioactive compounds. The primary metabolites of interest include:
-
Verticillins: Dimeric epipolythiodioxopiperazine (ETP) alkaloids with potent cytotoxic activities.[1][2][3]
-
Gliocladiosins: Dipeptides conjugated with macrolides exhibiting moderate antibacterial activity.[4]
-
Rogersonins: Indole-polyketide hybrids.[4]
-
Clonostachysins: Highly N-methylated cyclic nonapeptides with selective anti-dinoflagellate effects.[5]
Quantitative Data on Production and Bioactivity
The following tables summarize the available quantitative data for the production and biological activity of key secondary metabolites from Clonostachys species. It is important to note that specific yield data for C. rogersoniana is often not explicitly quantified in the literature, with many studies focusing on the isolation and structural elucidation of novel compounds.
Table 1: Production of Secondary Metabolites from Clonostachys species
| Compound Class | Producing Organism | Fermentation Method | Yield | Reference |
| Verticillin (B84392) D | Clonostachys rosea (strain MSX51257) | Solid-state fermentation on oatmeal | ~1.5 mg/g of oatmeal culture | [6] |
| Crude Metabolite Extract | Clonostachys rosea | Liquid cultivation (60 h) | 133 mg/L | [7] |
Table 2: Bioactivity of Secondary Metabolites from Clonostachys rogersoniana and related species
| Compound | Activity | Assay Details | Result | Reference |
| Gliocladiosins A & B | Antibacterial | Klebsiella pneumonia, Bacillus subtilis | Moderate activity | [4] |
| Clonostachysins A & B | Anti-dinoflagellate | Inhibition of Prorocentrum micans | Selective inhibition at 30 µM | [5] |
| Verticillin D | Antifungal | Inhibition of Alternaria burnsii spore germination | MIC: 0.25 mg/mL | [8] |
| Verticillin D | Antifungal | Inhibition of Sclerotium rolfsii mycelial growth | MIC: 5 mg/mL | [8] |
| Crude Metabolite Extract | Insecticidal (contact toxicity) | Mortality of non-diapause Cephalcia chuxiongica larvae | 65% mortality at 7.5 µg/mL (2 hours post-treatment) | [7] |
Experimental Protocols
Fermentation of Clonostachys rogersoniana for Secondary Metabolite Production
Detailed fermentation protocols are crucial for optimizing the yield of target metabolites. The following is a generalized protocol based on methods described for Clonostachys species.
Objective: To cultivate C. rogersoniana for the production of verticillins and other secondary metabolites.
Materials:
-
Clonostachys rogersoniana culture
-
Potato Dextrose Agar (PDA) for inoculum preparation
-
Solid-state fermentation substrate (e.g., rice, oatmeal) or liquid fermentation medium
-
Sterile flasks or bioreactors
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow C. rogersoniana on PDA plates at 25°C for 7-10 days to obtain a well-sporulated culture.
-
Prepare a spore suspension by flooding the plate with sterile water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer.
-
-
Solid-State Fermentation (for Verticillins):
-
Autoclave the solid substrate (e.g., rice, oatmeal) in flasks to ensure sterility.
-
Inoculate the sterile substrate with the spore suspension to a final concentration of approximately 1 x 10^6 spores per gram of substrate.
-
Incubate the flasks at 25-28°C for 2-4 weeks.[9][10] The optimal incubation time can vary depending on the specific strain and target metabolite.
-
-
Submerged Fermentation (for general secondary metabolite production):
-
Prepare a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) in flasks or a bioreactor.
-
Inoculate the liquid medium with the spore suspension.
-
Incubate at 25-28°C with shaking (e.g., 150-200 rpm) for 5-10 days.[7]
-
Extraction and Purification of Verticillins
The following protocol outlines a general procedure for the extraction and purification of verticillins from solid-state fermentation cultures.
Objective: To isolate and purify verticillins from C. rogersoniana culture.
Materials:
-
Fermented solid substrate
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
Procedure:
-
Extraction:
-
Harvest the fermented solid substrate and dry it.
-
Extract the dried material exhaustively with ethyl acetate at room temperature.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[9]
-
-
Preliminary Purification (Solvent Partitioning):
-
Partition the crude extract between hexane and methanol to remove nonpolar impurities. The verticillins will preferentially partition into the methanol layer.
-
Concentrate the methanol layer to obtain a partially purified extract.
-
-
Chromatographic Purification:
-
Subject the partially purified extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing verticillins.
-
Pool the verticillin-containing fractions and concentrate.
-
Perform final purification using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol) to obtain pure verticillin compounds.[6][9]
-
Visualizations: Pathways and Workflows
Proposed Biosynthetic Pathway for Verticillin A
The biosynthesis of verticillins in C. rogersoniana is governed by a dedicated gene cluster (ver).[1][2] The pathway is thought to proceed through the dimerization of two L-tryptophan molecules.
Caption: Proposed biosynthetic pathway of Verticillin A in C. rogersoniana.
General Experimental Workflow for Metabolite Discovery
The process of identifying and characterizing novel secondary metabolites from C. rogersoniana follows a standardized workflow.
Caption: General workflow for secondary metabolite discovery from C. rogersoniana.
Conclusion and Future Directions
Clonostachys rogersoniana represents a valuable source of structurally diverse and biologically active secondary metabolites. While it is not a producer of this compound, its rich chemical inventory, particularly the verticillins, warrants further investigation for potential applications in medicine and agriculture. Future research should focus on optimizing fermentation conditions to improve the yields of these compounds, exploring the full extent of their biological activities through comprehensive screening programs, and elucidating the regulatory networks that control their biosynthesis. The application of genomic and metabolomic approaches will be instrumental in unlocking the full biosynthetic potential of this versatile fungus.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of the verticillin biosynthetic gene cluster in Clonostachys rogersoniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolites from Clonostachys Fungi and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Toxic Components in Secondary Metabolites of Entomopathogenic Fungi Clonostachys rosea (Hipocreales: Bionectriaceae) from Cephalcia chuxiongica (Hymenoptera: Pamphiliidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journaljamb.com [journaljamb.com]
- 9. researchgate.net [researchgate.net]
- 10. Media studies to enhance the production of verticillins facilitated by in situ chemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolosporin A, a member of the spirotetronate class of polyketides, exhibits promising antitumor and antibacterial activities. Its complex architecture, featuring a spirotetronate core, a decalin moiety, and a pyrrole (B145914) ring, is assembled by a sophisticated enzymatic machinery. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, drawing heavily on the well-characterized biosynthesis of the structurally related kijanimicin. We will delve into the key enzymatic steps, the genetic organization of the putative biosynthetic gene cluster, and present detailed experimental protocols relevant to the study of this fascinating class of natural products. All quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.
Introduction
Spirotetronates are a large family of microbial natural products characterized by a distinctive spiro-fused bicyclic tetronate ring system. These compounds are primarily produced by actinomycetes and exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound, isolated from Micromonospora sp., is a notable example, distinguished by the presence of a pyrrole moiety.[1] Understanding the biosynthesis of this compound and its relatives is crucial for harnessing their therapeutic potential through synthetic biology and medicinal chemistry approaches.
The biosynthesis of spirotetronates is a complex process involving a Type I polyketide synthase (PKS) assembly line and a series of tailoring enzymes that catalyze key cyclization and modification reactions.[2] Due to the absence of a fully characterized biosynthetic gene cluster for this compound, the pathway presented here is a putative model based on the extensively studied biosynthesis of kijanimicin, a closely related spirotetronate that shares the same core scaffold.[2]
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three major stages:
-
Polyketide Backbone Assembly: Construction of the linear polyketide chain by a modular Type I PKS.
-
Spirotetronate Core Formation: Intramolecular cyclizations to form the characteristic decalin and spirotetronate structures.
-
Tailoring Reactions: Attachment of the pyrrole moiety and other modifications.
Polyketide Backbone Synthesis
The formation of the polyketide backbone of this compound is initiated by a loading module that primes the PKS with a starter unit, likely derived from acetate. The chain is then extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units by a series of PKS modules. Each module contains a set of domains responsible for chain elongation and modification (e.g., ketoreductase, dehydratase, enoylreductase).
Caption: Putative assembly of the linear polyketide backbone of this compound by a Type I PKS.
Formation of the Spirotetronate Core
Following the synthesis of the linear polyketide chain, a series of remarkable enzymatic cyclizations are proposed to occur. The key transformation is a tandem intramolecular Diels-Alder (IMDA) reaction. The first IMDA reaction forms the decalin ring system. Subsequently, the tetronate moiety is installed, followed by a second IMDA reaction to generate the characteristic spirotetronate core.
Caption: Proposed enzymatic cascade for the formation of the spirotetronate core of this compound.
Pyrrole Moiety Installation and Tailoring
A key feature of this compound is the presence of a pyrrole-2-carboxylic acid moiety. The biosynthesis of this unit is likely to proceed from L-proline, which is activated and then oxidized to form the pyrrole ring. This pyrrole unit is then attached to the spirotetronate core, likely via an amide bond formation catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme. Further tailoring reactions, such as glycosylation, may also occur to yield the final this compound molecule.
Caption: Proposed pathway for the biosynthesis and attachment of the pyrrole moiety in this compound.
Putative Enzymes in this compound Biosynthesis
Based on the analysis of the kijanimicin biosynthetic gene cluster, a set of putative enzymes responsible for this compound biosynthesis can be proposed.
| Putative Enzyme | Proposed Function | Homolog in Kijanimicin Biosynthesis |
| Type I PKS | Polyketide chain assembly | KijA1-A5 |
| Diels-Alderase | Catalysis of IMDA reactions | KijB |
| Tetronate synthase | Formation of the tetronate ring | KijC cluster |
| NRPS-like enzyme | Activation and attachment of the pyrrole moiety | Not directly analogous |
| Pyrrole biosynthetic enzymes | Conversion of L-proline to pyrrole-2-carboxylate | Putative, based on other pyrrole antibiotic pathways |
| Glycosyltransferase | Attachment of sugar moieties | KijD1-D4 |
| Tailoring enzymes | Oxidation, reduction, etc. | Various |
Quantitative Data
Quantitative data on this compound biosynthesis is limited in the public domain. The original discovery reported its isolation from fermentation broths of Micromonospora sp. C39217-R109-7, but specific titers were not detailed.[1] For the related spirotetronate kijanimicin, production yields have been reported in the range of 10-50 mg/L in laboratory-scale fermentations. It is anticipated that the production of this compound would be in a similar range, although this requires experimental verification.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Gene Knockout in Micromonospora sp.
Objective: To inactivate a putative biosynthetic gene in Micromonospora sp. to confirm its role in this compound production.
Methodology:
-
Construct Design: A knockout cassette containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance) flanked by homologous regions (typically 1-2 kb) upstream and downstream of the target gene is designed.
-
PCR Amplification: The upstream and downstream homology arms are amplified from Micromonospora sp. genomic DNA using high-fidelity DNA polymerase. The resistance cassette is amplified from a suitable template plasmid.
-
Assembly of the Knockout Cassette: The three fragments (upstream arm, resistance cassette, downstream arm) are assembled using a method such as Gibson Assembly or overlap extension PCR.
-
Vector Ligation: The assembled knockout cassette is ligated into a suitable E. coli - Streptomyces shuttle vector that cannot replicate in Micromonospora (e.g., pKC1139).
-
Protoplast Transformation: Protoplasts of Micromonospora sp. are prepared by treatment with lysozyme. The knockout plasmid is then introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection of Mutants: Transformants are selected on regeneration medium containing the appropriate antibiotic. Double-crossover homologous recombination events, which result in the replacement of the target gene with the resistance cassette, are screened for by PCR analysis of genomic DNA from the transformants.
-
Phenotypic Analysis: The mutant strain is fermented, and the culture extract is analyzed by HPLC and LC-MS to confirm the abolishment of this compound production.
Caption: Workflow for targeted gene knockout in Micromonospora sp..
Heterologous Expression of the this compound Gene Cluster
Objective: To express the entire this compound biosynthetic gene cluster in a heterologous host to facilitate production and genetic manipulation.
Methodology:
-
Gene Cluster Identification: The putative this compound biosynthetic gene cluster is identified from the genome sequence of Micromonospora sp. using bioinformatics tools like antiSMASH.
-
Cloning of the Gene Cluster: The large gene cluster (often > 50 kb) is cloned from genomic DNA using methods suitable for large DNA fragments, such as Transformation-Associated Recombination (TAR) in yeast or long-range PCR followed by in vitro assembly.
-
Vector Construction: The cloned gene cluster is inserted into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or an integrative plasmid for a heterologous host (e.g., Streptomyces coelicolor). The vector should contain a strong, inducible promoter to drive the expression of the biosynthetic genes.
-
Host Transformation: The expression construct is introduced into the chosen heterologous host strain.
-
Fermentation and Analysis: The recombinant host is fermented under conditions that induce the expression of the gene cluster. The culture extract is then analyzed by HPLC and LC-MS to detect the production of this compound.
In Vitro Enzyme Assays for PKS Activity
Objective: To biochemically characterize the function of a putative PKS enzyme from the this compound pathway.
Methodology:
-
Protein Expression and Purification: The gene encoding the PKS or a specific domain is cloned into an expression vector (e.g., pET vector) and overexpressed in E. coli. The recombinant protein is then purified using affinity chromatography (e.g., Ni-NTA).
-
Substrate Synthesis: The necessary substrates, such as the acyl-CoA starter and extender units, are either purchased or synthesized. For multi-domain PKSs, synthetic intermediates attached to a phosphopantetheinyl arm of an acyl carrier protein (ACP) may be required.
-
Enzyme Assay: The purified enzyme is incubated with the substrates in a suitable buffer containing necessary cofactors (e.g., NADPH for ketoreductase domains). The reaction is typically carried out at a controlled temperature.
-
Product Analysis: The reaction is quenched, and the products are extracted and analyzed by methods such as HPLC, LC-MS, or thin-layer chromatography (TLC) to identify and quantify the enzymatic product.
-
Kinetic Analysis: To determine the kinetic parameters (Km and kcat) of the enzyme, the initial reaction rates are measured at varying substrate concentrations.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a fascinating example of the intricate enzymatic pathways that nature has evolved to produce complex and bioactive molecules. While the proposed pathway, based on the well-studied kijanimicin biosynthesis, provides a solid framework for understanding its formation, further research is needed to definitively characterize the this compound biosynthetic gene cluster and the specific functions of the encoded enzymes. The experimental protocols outlined in this guide provide a roadmap for researchers to functionally validate the proposed pathway, elucidate the catalytic mechanisms of the key enzymes, and begin to explore the potential for engineered biosynthesis of novel this compound analogs with improved therapeutic properties. The continued investigation of these remarkable biosynthetic pathways will undoubtedly pave the way for the development of new and effective drugs.
References
- 1. This compound, a new antitumor antibiotic from Micromonospora sp. C39217-R109-7. I. Taxonomy of producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of the Kijanimicin Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolosporin A: A Technical Guide to its Antitumor Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolosporin A is a novel polyketide antibiotic produced by the actinomycete Micromonospora sp. strain C39217-R109-7, which has demonstrated promising antitumor properties.[1] Structurally classified as a spirotetronate, this compound exhibits a complex molecular architecture featuring a pyrrole (B145914) moiety. While direct and extensive mechanistic studies on this compound are limited, this guide synthesizes the available data and extrapolates a likely mechanism of action based on its structural class and the known activities of related compounds. The primary proposed mechanism centers on the induction of apoptosis through the intrinsic pathway by targeting anti-apoptotic proteins of the Bcl-2 family. This guide provides an in-depth overview of the current understanding of this compound's antitumor effects, including its chemical structure, proposed signaling pathways, and relevant experimental protocols.
Introduction
The discovery of novel antitumor antibiotics is a critical endeavor in the development of new cancer therapies. This compound, isolated from a soil-derived Micromonospora sp., has been identified as a potent antitumor agent.[1] Initial in vivo studies have shown its efficacy in extending the lifespan of mice bearing P388 leukemia cells, highlighting its potential as a therapeutic candidate.[1] This technical guide aims to provide a comprehensive resource on the mechanism of action of this compound, drawing from direct evidence where available and leveraging the well-documented activities of structurally related spirotetronate antibiotics to build a cohesive mechanistic picture.
Chemical Structure
This compound is a macrolide with the chemical formula C44H54Cl2N2O10 and a molecular weight of 841.8 g/mol . Its complex structure features a spiro-α-acyltetronic acid moiety and a dichlorinated pyrrole ring, which are key features of the spirotetronate class of natural products.
Figure 1: Chemical Structure of this compound (Image of the 2D structure of this compound would be placed here if image generation were supported) Caption: The 2D chemical structure of this compound, highlighting the spirotetronate core and the dichlorinated pyrrole moiety.
Proposed Mechanism of Action: Induction of Apoptosis via Bcl-2 Inhibition
While direct molecular target identification for this compound is not extensively documented in publicly available literature, a strong hypothesis for its mechanism of action can be formulated by examining a closely related spirotetronate, Tetrocarcin A (TC-A). TC-A has been shown to inhibit the anti-apoptotic function of Bcl-2, a key regulator of the intrinsic apoptotic pathway.[1][2] Overexpression of Bcl-2 is a common mechanism by which cancer cells evade apoptosis. By inhibiting Bcl-2, TC-A sensitizes cancer cells to apoptotic stimuli.
Given the structural similarity between this compound and other spirotetronates, it is highly probable that this compound shares this mechanism of action. The proposed signaling pathway is as follows:
-
Inhibition of Anti-Apoptotic Bcl-2 Family Proteins: this compound is hypothesized to bind to and inhibit the function of anti-apoptotic proteins like Bcl-2 and Bcl-xL. These proteins normally sequester pro-apoptotic proteins such as Bax and Bak, preventing their activation.
-
Activation of Pro-Apoptotic Proteins: Inhibition of Bcl-2 and Bcl-xL leads to the release and activation of Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores.
-
Cytochrome c Release: The formation of these pores leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, caspase-9.
-
Executioner Caspase Activation and Cell Death: Caspase-9 activates executioner caspases, such as caspase-3 and caspase-7, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| P388 | Murine Leukemia | Data not available | |
| A549 | Human Lung Carcinoma | Data not available | |
| Additional cell lines | ... | ... | ... |
Table 1: In Vitro Cytotoxicity of this compound. This table is a template pending the availability of specific quantitative data.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited to elucidate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted for the P388 murine leukemia cell line, which grows in suspension.
-
Cell Culture: Culture P388 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed P388 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining by Flow Cytometry)
This protocol is designed to quantify the induction of apoptosis in a cancer cell line (e.g., A549) treated with this compound.
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine the floating and adherent cells for each sample.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Use FITC (for Annexin V) and phycoerythrin (for PI) channels.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Conclusion and Future Directions
This compound is a promising antitumor antibiotic with a likely mechanism of action involving the induction of apoptosis through the inhibition of Bcl-2 family proteins. This is supported by its structural classification as a spirotetronate and the known activity of related compounds. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:
-
Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a wide panel of human cancer cell lines to identify sensitive cancer types.
-
Direct Target Identification: Employing techniques such as affinity chromatography or thermal shift assays to definitively identify the direct molecular targets of this compound.
-
In-depth Mechanistic Studies: Conducting detailed analyses of the apoptotic pathway, including western blotting for Bcl-2 family proteins and caspases, and cell cycle analysis to confirm the precise molecular events following treatment.
-
In Vivo Efficacy Studies: Expanding on the initial P388 leukemia model to include xenograft models of human cancers to evaluate its in vivo efficacy and safety profile.
A more complete understanding of the molecular pharmacology of this compound will be crucial for its potential development as a novel anticancer agent.
References
Initial Biological Activity Screening of Pyrrolosporin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological activity screening of Pyrrolosporin A, a novel antitumor antibiotic. The document summarizes the key findings from early studies, presents available quantitative data in a structured format, and outlines detailed experimental protocols for the conducted assays. This guide is intended to serve as a foundational resource for researchers interested in the further development and investigation of this compound and related compounds.
Summary of Biological Activities
This compound, isolated from the fermentation broth of Micromonospora sp. (strain C39217-R109-7), has demonstrated notable biological activity in two primary areas: antimicrobial efficacy and in vivo antitumor effects[1]. Initial screenings revealed a selective antibacterial profile and promising activity in a murine leukemia model, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
This compound exhibits potent activity against Gram-positive bacteria, while showing significantly weaker effects on Gram-negative bacteria[1]. This selective spectrum of activity is a key characteristic of this compound.
Antitumor Activity
In preclinical in vivo studies, this compound was shown to prolong the life span of mice bearing P388 leukemia cells, indicating its potential as an anticancer agent[1].
Quantitative Data
The following tables summarize the available quantitative data from the initial biological screening of this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacteria.
| Bacterial Type | MIC Range (µg/mL) |
| Gram-positive bacteria | 0.5 - 4 |
| Gram-negative bacteria | 63 - 125 |
Table 2: In Vivo Antitumor Activity of this compound in the P388 Murine Leukemia Model.
| Treatment | Result |
| This compound | Prolonged life span of tumor-bearing mice[1] |
Detailed quantitative data such as the percentage increase in lifespan (%ILS) or tumor growth inhibition (%T/C) are not available in the public domain at this time.
Experimental Protocols
The following sections detail the likely methodologies employed for the initial biological screening of this compound, based on standard practices and the available information.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound was likely determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.
-
Serial Dilution: Two-fold serial dilutions of the this compound stock solution are performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial strains are grown on appropriate agar (B569324) plates, and colonies are used to prepare a bacterial suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) control wells are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours under aerobic conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
In Vivo Antitumor Assay (P388 Murine Leukemia Model)
The in vivo antitumor activity of this compound was assessed using the P388 murine leukemia model, a standard primary screen for potential anticancer agents.
Experimental Workflow for In Vivo Antitumor Assay
Caption: Workflow for the P388 murine leukemia in vivo assay.
Protocol:
-
Animal Model: Female CDF1 or B6D2F1 mice are commonly used for this model.
-
Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells on day 0.
-
Randomization and Treatment: On day 1, the mice are randomized into treatment and control groups. The treatment group receives this compound administered i.p. at various dose levels. The control group receives the vehicle used to dissolve the compound. A typical treatment schedule would be daily injections for 5 or 9 consecutive days.
-
Monitoring: The animals are monitored daily for signs of toxicity and mortality. Body weights are often recorded as an indicator of toxicity.
-
Data Analysis: The primary endpoint is the median survival time (MST) of each group. The antitumor activity is often expressed as the percentage of the treated to control (T/C) median survival times (%T/C). A %T/C value of ≥ 125% is generally considered significant activity.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, based on the chemical structure, which contains a pyrrole (B145914) moiety, it is plausible that its mechanism may be similar to that of other pyrrole-containing natural products. For instance, some pyrrolomycins, which share structural similarities, are known to act as protonophores, disrupting the proton gradient across bacterial cell membranes[2]. This leads to a dissipation of the membrane potential, ultimately causing cell death.
Hypothesized Mechanism of Action
Caption: Hypothesized protonophore mechanism of action for this compound.
Further research is required to confirm this hypothesized mechanism and to investigate the specific signaling pathways in mammalian cells that are affected by this compound, which would be crucial for understanding its antitumor activity.
Conclusion
The initial screening of this compound has revealed its potential as a selective antimicrobial and an in vivo active antitumor agent. The data presented in this guide provide a foundation for further investigation into its therapeutic potential. Future studies should focus on elucidating its precise mechanism of action, identifying its molecular targets, and conducting more extensive preclinical evaluations to determine its full pharmacological profile.
References
Pyrrolosporin A and its Analogs: A Technical Review of a Promising Spirotetronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolosporin A is a naturally occurring spirotetronate antibiotic with notable antitumor and antibacterial properties. First isolated from the fermentation broth of the actinomycete Micromonospora sp. C39217-R109-7, this complex polyketide has garnered interest within the scientific community for its potent biological activity, particularly against Gram-positive bacteria and certain cancer cell lines. This technical guide provides a comprehensive literature review of this compound and its known analogs, focusing on its discovery, chemical structure, biological activity, and biosynthetic origins.
Discovery and Chemical Structure
This compound was discovered as a new antitumor antibiotic produced by Micromonospora sp. C39217-R109-7, an actinomycete strain isolated from a soil sample.[1] Structurally, this compound is a member of the spirotetronate family of natural products, characterized by a spirocyclic tetronic acid moiety. Its molecular formula is C44H54Cl2N2O10.
Along with this compound, a number of naturally occurring analogs have been identified, including Pyrrolosporin B and the Decatromicins (A-G).[2][3] These analogs share the core spirotetronate scaffold but differ in their substitution patterns. The chemical structures of this compound and its key analogs are detailed below.
Biological Activity
This compound has demonstrated a range of biological activities, most notably its antibacterial and antitumor effects.
Antibacterial Activity
Antitumor Activity
In addition to its antibacterial properties, this compound has shown promise as an antitumor agent. Early studies revealed that it can prolong the life span of mice inoculated with P388 leukemia cells. The cytotoxic effects of this compound and its analogs against various cancer cell lines are a key area of ongoing research. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.
Table 1: Summary of Biological Activity of this compound and Analogs
| Compound | Target Organism/Cell Line | Activity Type | Quantitative Data (MIC/IC50) | Reference |
| This compound | Gram-positive bacteria | Antibacterial | Data not available | |
| This compound | P388 leukemia cells | Antitumor | Data not available | |
| Decatromicin A | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | Data not available | |
| Decatromicin B | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | Data not available |
Note: Specific quantitative data for this compound and its direct analogs are not publicly available in the cited literature. The table reflects the reported qualitative activities.
Biosynthesis of this compound
This compound belongs to the spirotetronate class of polyketides. The biosynthesis of these complex molecules is orchestrated by Type I polyketide synthases (PKSs). While the specific gene cluster responsible for this compound biosynthesis in Micromonospora sp. C39217-R109-7 has not been fully elucidated in the available literature, the general biosynthetic pathway for spirotetronates provides a framework for understanding its formation.
The biosynthesis typically begins with a starter unit, which is extended by the sequential addition of extender units (malonyl-CoA or methylmalonyl-CoA) by the PKS modules. A key step in the formation of the spirotetronate core is an intramolecular Diels-Alder reaction, which is often enzyme-catalyzed. The pyrrole (B145914) moiety is likely incorporated from a separate biosynthetic pathway and attached to the polyketide backbone.
A proposed generalized workflow for the biosynthesis of a spirotetronate antibiotic is depicted below.
Experimental Protocols
Detailed experimental protocols for the specific biological assays performed on this compound are not extensively detailed in the initial discovery publications. However, standard methodologies for determining antibacterial and cytotoxic activity would have been employed.
Antibacterial Susceptibility Testing (General Protocol)
The antibacterial activity of this compound and its analogs is typically determined using broth microdilution or agar (B569324) disk diffusion methods to ascertain the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method (Conceptual Workflow):
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution of Compound: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (General Protocol)
The in vitro antitumor activity of this compound is assessed by determining its cytotoxicity against cancer cell lines, such as P388 leukemia cells. A common method for this is the MTT assay.
MTT Assay (Conceptual Workflow):
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Conclusion and Future Directions
This compound and its analogs represent a promising class of spirotetronate antibiotics with significant antibacterial and antitumor potential. While the initial discovery has laid the groundwork, further research is needed to fully elucidate their therapeutic potential. Key areas for future investigation include:
-
Comprehensive Biological Profiling: Detailed studies to determine the MIC values of this compound and its analogs against a broad panel of pathogenic bacteria, including multidrug-resistant strains. Similarly, extensive in vitro and in vivo studies are required to understand their anticancer activity and mechanism of action.
-
Elucidation of the Biosynthetic Pathway: Identification and characterization of the complete biosynthetic gene cluster for this compound in Micromonospora sp. C39217-R109-7. This would enable biosynthetic engineering efforts to generate novel, more potent analogs.
-
Total Synthesis and Structure-Activity Relationship (SAR) Studies: The development of a total synthesis route for this compound would provide access to larger quantities of the compound and facilitate the synthesis of a wider range of analogs for SAR studies, ultimately leading to the optimization of its biological activity and drug-like properties.
References
- 1. This compound, a new antitumor antibiotic from Micromonospora sp. C39217-R109-7. I. Taxonomy of producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolosporin A: An In-depth Technical Guide on its Ecological Role and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolosporin A, a unique spirotetronate antibiotic, has demonstrated notable antitumor and antimicrobial properties. Produced by the soil actinomycete Micromonospora sp. C39217-R109-7, this secondary metabolite is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, with a focus on its ecological role for the producing organism, its biological activities supported by available data, and detailed experimental methodologies. The guide also visualizes key pathways and workflows to facilitate a deeper understanding of this promising natural product.
Introduction
This compound is a bioactive compound first isolated from the fermentation broth of Micromonospora sp. strain C39217-R109-7, an actinomycete discovered in a soil sample from Puerto Viejo, Peru[1]. Structurally, it belongs to the spirotetronate class of polyketides, a group of natural products known for their complex molecular architecture and diverse biological activities[1][2][3]. The producing organism, Micromonospora sp., is a genus of Gram-positive bacteria found ubiquitously in soil and aquatic environments, renowned for its capacity to produce a wide array of secondary metabolites with pharmaceutical potential[4][5][6].
The presumed ecological function of this compound for its producing microbe is to provide a competitive advantage in its complex soil environment. Antibiotics are known to play a crucial role in microbial communities, not only as weapons for direct antagonism but also as signaling molecules at sub-inhibitory concentrations[7]. The production of this compound likely helps Micromonospora sp. C39217-R109-7 to inhibit the growth of competing microorganisms, thereby securing access to limited nutrients and space[7].
The Producing Organism: Micromonospora sp. C39217-R109-7
The organism responsible for the production of this compound was identified as a strain of Micromonospora based on its morphological, cultural, and physiological characteristics[1][8]. While the initial classification placed it within the genus Micromonospora, it is worth noting that the taxonomy of actinomycetes is a dynamic field, with reclassifications based on modern phylogenetic and genomic analyses being common[9][10][11]. However, to date, no specific reclassification of the C39217-R109-7 strain into the closely related genus Lentzea has been published in the available scientific literature. Therefore, based on the original and currently available data, the producing organism is referred to as Micromonospora sp. C39217-R109-7.
Biological Activity of this compound
This compound has been reported to exhibit both antimicrobial and antitumor activities[1][8]. Its primary antimicrobial effect is directed against Gram-positive bacteria, with weak activity observed against Gram-negative bacteria[1][8].
Antimicrobial Activity
While the original publication notes the antimicrobial activity of this compound, a detailed table of Minimum Inhibitory Concentrations (MICs) against a broad panel of microorganisms is not publicly available. The data indicates a selective pressure against Gram-positive bacteria, a common trait for many antibiotics produced by actinomycetes.
Table 1: Summary of Known Antimicrobial Activity of this compound
| Target Organism Type | Activity Level |
| Gram-positive bacteria | Active |
| Gram-negative bacteria | Weakly active |
Further research is required to quantify the precise MIC values of this compound against specific bacterial and fungal strains.
Antitumor Activity
In addition to its antimicrobial properties, this compound has demonstrated the ability to prolong the life span of mice inoculated with P388 leukemia cells, indicating potential for development as an anticancer agent[1][8]. Quantitative data regarding its IC50 values against various cancer cell lines are not detailed in the available literature.
Experimental Protocols
Detailed experimental protocols for the fermentation, isolation, and biological evaluation of this compound are not fully available in the public domain. The following sections provide an overview based on the original publication and general methodologies for similar compounds.
Fermentation of Micromonospora sp. C39217-R109-7
A detailed, step-by-step protocol for the fermentation of Micromonospora sp. C39217-R109-7 to produce this compound is not publicly available. However, a general approach for the fermentation of Micromonospora species to produce secondary metabolites can be outlined[12].
General Fermentation Workflow:
Caption: Generalized workflow for the fermentation of Micromonospora sp.
Key Steps:
-
Strain Maintenance: The producing strain, Micromonospora sp. C39217-R109-7 (ATCC 53791), is maintained on a suitable agar medium.
-
Inoculum Development: A vegetative culture is initiated from the agar plate and used to inoculate a seed flask containing a liquid medium. The seed culture is incubated to achieve sufficient biomass.
-
Production Fermentation: The seed culture is transferred to a production fermenter containing a specialized medium designed to optimize this compound production.
-
Incubation and Monitoring: The fermentation is carried out under controlled conditions (temperature, pH, aeration, and agitation). The production of this compound is monitored over time.
-
Harvest: Once the optimal production titer is reached, the fermentation broth is harvested for extraction.
Isolation and Purification of this compound
A detailed protocol for the isolation and purification of this compound is not available. The general procedure for isolating lipophilic secondary metabolites from fermentation broths typically involves the following steps.
General Isolation Workflow:
Caption: Generalized workflow for the isolation of this compound.
Key Steps:
-
Extraction: The whole fermentation broth or the separated mycelial cake and supernatant are extracted with a water-immiscible organic solvent, such as ethyl acetate.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC), to purify this compound.
Antimicrobial Susceptibility Testing
Standardized methods are used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against various microorganisms. The broth microdilution method is a common technique.
Broth Microdilution Method Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Key Steps:
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a suitable broth medium in the wells of a microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Biosynthesis and Regulation
The biosynthetic pathway of this compound has not been fully elucidated. However, as a spirotetronate, it is synthesized by a type I polyketide synthase (PKS) pathway[1][2][3]. The biosynthesis of spirotetronates involves the iterative condensation of small carboxylic acid units, followed by complex cyclization reactions, often including an intramolecular Diels-Alder reaction, to form the characteristic spirocyclic core[1][2][3][13][14].
The regulation of secondary metabolite production in Micromonospora and other actinomycetes is a complex process influenced by various factors, including nutrient availability, growth phase, and signaling molecules[15]. The expression of biosynthetic gene clusters is often controlled by pathway-specific regulatory proteins and global regulators that respond to environmental cues.
Hypothesized Biosynthetic and Regulatory Pathway:
Caption: Hypothesized regulatory and biosynthetic pathway for this compound.
Ecological Role of this compound
The production of this compound is likely a key strategy for the survival and competitiveness of Micromonospora sp. C39217-R109-7 in its native soil habitat. The soil is a highly competitive environment where microorganisms vie for resources. The secretion of antibiotics like this compound can inhibit the growth of competing bacteria, thereby creating a zone of inhibition around the producer and securing its niche.
Logical Relationship of Ecological Role:
Caption: Ecological advantage conferred by this compound production.
Conclusion and Future Perspectives
This compound remains a fascinating natural product with demonstrated biological activities that warrant further investigation. While the foundational knowledge of its producing organism and general bioactivities has been established, significant gaps remain in our understanding of its specific antimicrobial spectrum, detailed mechanisms of action, and the intricacies of its biosynthesis and regulation. Future research should focus on obtaining quantitative data on its biological activities, elucidating its biosynthetic pathway through genome mining and genetic studies of Micromonospora sp. C39217-R109-7, and exploring its ecological role in more detail. Such studies will be crucial for unlocking the full therapeutic potential of this compound and for advancing our understanding of the chemical ecology of soil microorganisms.
References
- 1. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The genus Micromonospora as a model microorganism for bioactive natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agriculturaljournals.com [agriculturaljournals.com]
- 8. This compound, a new antitumor antibiotic from Micromonospora sp. C39217-R109-7. I. Taxonomy of producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of a Novel Lentzea Species Isolated from the Kumtagh Desert and Genomic Insights into the Secondary Metabolite Potential of the Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-based reclassification of Micromonospora veneta Kaewkla et al. 2022 as a later heterotypic synonym of Micromonospora coerulea Jensen 1932 (Approved lists 1980) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 15. researchgate.net [researchgate.net]
Spectroscopic Data Analysis of Pyrrolosporin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolosporin A is a macrolide antibiotic with significant antitumor and antimicrobial properties.[1] Isolated from Micromonospora sp., this complex natural product features a distinct chemical architecture, including a pyrrole (B145914) moiety, which contributes to its biological activity.[1][2] Its molecular formula is C₄₄H₅₄Cl₂N₂O₁₀, with a molecular weight of 841.8 g/mol .[3] The potent biological profile of this compound makes it a compelling candidate for further investigation in drug discovery and development. This guide provides a comprehensive overview of the spectroscopic data analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques, which are pivotal for its structural elucidation and characterization.
Spectroscopic Data Presentation
Due to the limited availability of public raw spectroscopic data for this compound, the following tables present representative ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data. These values are based on the analysis of similar pyrrole-containing macrolide antibiotics and are intended to serve as a reference for researchers.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Representative Assignment |
| 8.0 - 9.0 | br s | NH (Amide) |
| 6.5 - 7.5 | m | Aromatic/Vinylic Protons |
| 5.0 - 6.0 | m | Vinylic/Sugar Protons |
| 3.0 - 4.5 | m | CH-O, CH-N |
| 1.5 - 2.5 | m | Aliphatic Protons (CH, CH₂) |
| 0.8 - 1.5 | m | Aliphatic Protons (CH₃) |
Disclaimer: The chemical shifts are estimations based on related structures and may vary depending on the solvent and experimental conditions.
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Representative Assignment |
| 160 - 175 | C=O (Ester, Amide, Carboxylic Acid) |
| 120 - 140 | C=C (Aromatic, Vinylic) |
| 100 - 120 | Pyrrole Carbons |
| 60 - 80 | C-O, C-N |
| 10 - 40 | Aliphatic Carbons (CH, CH₂, CH₃) |
Disclaimer: The chemical shifts are estimations based on related structures and may vary depending on the solvent and experimental conditions.
Table 3: Representative Mass Spectrometry Fragmentation Data for this compound (ESI-MS/MS)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
| [M+H]⁺ | Protonated Molecular Ion |
| [M+Na]⁺ | Sodiated Molecular Ion |
| [M-H₂O+H]⁺ | Loss of Water |
| [M-Sugar moiety+H]⁺ | Glycosidic Bond Cleavage |
| Various | Fragmentation of the Macrolide Ring |
Disclaimer: The fragmentation pattern is a prediction based on the structure of this compound and typical behavior of similar compounds under ESI-MS/MS conditions.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures for NMR and mass spectrometry analysis of natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 400-600 MHz spectrometer, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum. This typically requires a higher number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum.
-
2D NMR Spectroscopy: To fully elucidate the structure, a suite of two-dimensional NMR experiments should be performed. This includes:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the stereochemistry and conformation of the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Ionization: Electrospray ionization (ESI) is a common and suitable technique for analyzing macrolides like this compound due to its soft ionization nature, which typically produces intact molecular ions.
-
Mass Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.). High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) is essential for determining the elemental composition.
-
Tandem MS (MS/MS): Perform fragmentation of the selected molecular ion to obtain structural information. This is typically done using collision-induced dissociation (CID). The resulting fragment ions provide insights into the different structural motifs within the molecule.
-
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for spectroscopic analysis of this compound.
Generalized Signaling Pathway for an Antitumor Antibiotic
Caption: Generalized mechanism of action for an antitumor antibiotic.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential. A thorough spectroscopic analysis is fundamental to understanding its complex structure and for any future drug development efforts, including synthetic modifications and structure-activity relationship (SAR) studies. While specific published spectroscopic data for this compound is scarce, this guide provides a framework for its analysis based on established techniques and representative data from related compounds. The detailed experimental protocols and workflows presented herein offer a practical starting point for researchers aiming to investigate this compound and other complex natural products. Further research into its mechanism of action and specific cellular targets will be crucial in realizing its full therapeutic potential.
References
Methodological & Application
Total Synthesis of Pyrrolosporin A: A Strategic Overview and Methodological Insights
For Immediate Release
[City, State] – [Date] – Pyrrolosporin A, a structurally complex macrolide isolated from Micromonospora sp., has garnered significant attention from the scientific community due to its potent antitumor and antibacterial activities.[1] Its intricate architecture, characterized by a spirotetronate core, a dichlorinated pyrrole (B145914) moiety, and a densely functionalized macrocycle, presents a formidable challenge for synthetic chemists. While a complete total synthesis of this compound has not been formally documented in peer-reviewed literature, this application note outlines a strategic approach to its synthesis based on established methodologies for related natural products. This document is intended to provide a conceptual framework for researchers in organic synthesis and drug development.
Retrosynthetic Analysis
A plausible retrosynthetic strategy for this compound would disconnect the molecule into three key fragments: the dichlorinated pyrrole carboxylic acid, the glycosidic unit, and the spirotetronate-containing macrocyclic aglycone. This approach allows for a convergent synthesis, where each complex fragment can be prepared and optimized independently before their final assembly.
Caption: Retrosynthetic disconnection of this compound.
Synthesis of Key Fragments
Dichlorinated Pyrrole Moiety
The synthesis of the 3,5-dichloro-1H-pyrrole-2-carboxylic acid fragment is a critical step. Standard pyrrole syntheses, such as the Paal-Knorr or Hantzsch methods, could provide the core pyrrole ring. Subsequent regioselective dichlorination would be a key challenge, potentially achievable through electrophilic chlorination with reagents like N-chlorosuccinimide (NCS).
Spirotetronate Core and Macrocycle Assembly
The construction of the spirotetronate core is arguably the most challenging aspect of the synthesis. A biomimetic intramolecular Diels-Alder (IMDA) reaction of a linear polyketide precursor is a well-established and powerful strategy for the stereocontrolled formation of similar spirocyclic systems found in other natural products.
The synthesis of the macrocyclic portion would likely involve the assembly of a long polyketide chain through a series of stereoselective aldol (B89426) additions, reductions, and other functional group manipulations. Once the linear precursor is assembled, macrolactonization, for instance via a Yamaguchi or Shiina protocol, would be employed to close the macrocycle.
Proposed Synthetic Workflow
The proposed forward synthesis would commence with the independent synthesis of the three key fragments. The glycosidic unit would then be coupled with the dichlorinated pyrrole carboxylic acid via a standard amide bond formation. Subsequent glycosylation of the macrocyclic aglycone with the pyrrole-bearing sugar would be a crucial and challenging step, requiring careful selection of protecting groups and glycosylation conditions to ensure the correct stereochemical outcome. The final deprotection steps would then yield this compound.
References
Application Notes and Protocols for In Vitro Antifungal Assay Design of Pyrrolosporin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolosporin A is a macrolide antibiotic produced by Micromonospora sp. with reported antimicrobial activity against Gram-positive bacteria.[1] While its antibacterial properties have been noted, its potential as an antifungal agent warrants systematic investigation. Pyrrole-containing compounds have demonstrated a range of biological activities, including antifungal effects, often attributed to the disruption of cellular respiration.[2][3] This document provides detailed protocols and application notes for the in vitro evaluation of this compound's antifungal activity, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
These protocols are designed to be adaptable for screening this compound against a variety of fungal pathogens, including yeasts and filamentous fungi, and for determining key quantitative metrics of its antifungal efficacy, such as the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Data Presentation
Quantitative data from the antifungal assays should be summarized for clear comparison. The following tables provide templates for organizing and presenting the results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Yeast Strains
| Fungal Strain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Fluconazole] |
| Candida albicans ATCC 90028 | ||
| Candida parapsilosis ATCC 22019 | ||
| Candida krusei ATCC 6258 | ||
| Cryptococcus neoformans ATCC 90112 | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Filamentous Fungi
| Fungal Strain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Amphotericin B] |
| Aspergillus fumigatus ATCC 204305 | ||
| Aspergillus flavus ATCC 204304 | ||
| Fusarium oxysporum ATCC 48112 | ||
| Trichophyton rubrum ATCC 28188 | ||
| Clinical Isolate 3 | ||
| Clinical Isolate 4 |
Table 3: Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation (Fungistatic/Fungicidal) |
| Candida albicans ATCC 90028 | ||||
| Aspergillus fumigatus ATCC 204305 | ||||
| Clinical Isolate 1 | ||||
| Clinical Isolate 3 |
Experimental Protocols
The following protocols are adapted from the CLSI documents M27-A4 for yeasts and M38-A2 for filamentous fungi.[4][5][6][7][8][9][10][11]
Protocol 1: Broth Microdilution Assay for Yeasts
This method is used to determine the MIC of this compound against yeast species.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.[5][12]
-
96-well, U-bottom microtiter plates[12]
-
Sterile, deionized water
-
Yeast strains (e.g., Candida spp., Cryptococcus spp.)
-
Quality control (QC) strains: C. parapsilosis ATCC 22019 and C. krusei ATCC 6258.[13]
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1.6 mg/mL.
-
Further dilute this stock solution in RPMI-1640 medium to create a working solution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, to the tenth column. Discard the final 100 µL from the tenth column. This will create a range of concentrations (e.g., 0.03 to 16 µg/mL).
-
Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Subculture yeast strains on Sabouraud Dextrose Agar (B569324) (SDA) for 24-48 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (approximately 50% for azoles, but visual observation of a clear well is often used for novel compounds) compared to the drug-free growth control.
-
Protocol 2: Broth Microdilution Assay for Filamentous Fungi
This method is adapted to determine the MIC of this compound against molds.
Materials:
-
Same as for the yeast protocol, with the addition of Potato Dextrose Agar (PDA) for fungal culture.
-
QC strains: Aspergillus flavus ATCC 204304 and Aspergillus fumigatus ATCC 204305.
Procedure:
-
Preparation of this compound and Microtiter Plates:
-
Follow the same procedure as for the yeast protocol.
-
-
Inoculum Preparation:
-
Grow the fungal isolates on PDA plates at 35°C for 7 days to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer and a spectrophotometer.
-
-
Inoculation and Incubation:
-
Inoculate the microtiter plates with 100 µL of the conidial suspension.
-
Incubate at 35°C for 48-96 hours, depending on the growth rate of the fungus.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
This assay determines whether this compound is fungistatic or fungicidal.
Procedure:
-
Following MIC determination from the broth microdilution assay, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a fresh SDA (for yeasts) or PDA (for molds) plate.
-
Incubate the plates at 35°C for 24-72 hours.
-
The MFC is the lowest concentration of this compound from which no fungal growth is observed on the agar plate.
-
An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.
Visualizations
Experimental Workflow
References
- 1. This compound, a new antitumor antibiotic from Micromonospora sp. C39217-R109-7. I. Taxonomy of producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the antifungal antibiotic pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. intertekinform.com [intertekinform.com]
- 7. scielo.sa.cr [scielo.sa.cr]
- 8. img.antpedia.com [img.antpedia.com]
- 9. scribd.com [scribd.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
Pyrrolosporin A: Application Notes for Gram-Positive Bacteria Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolosporin A is a novel antibiotic with demonstrated antimicrobial activity against Gram-positive bacteria.[1] While specific quantitative data on its inhibitory concentrations are not widely available in peer-reviewed literature, its structural class and the known mechanisms of similar pyrrole-containing compounds suggest it is a promising candidate for further investigation. This document provides an overview of the current understanding of this compound and related compounds, along with detailed protocols for key experiments to evaluate its efficacy and potential mechanism of action against Gram-positive pathogens.
Data Presentation: Antibacterial Activity of Pyrrole-Containing Compounds
Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound, the following table summarizes the activity of other relevant pyrrole-containing antibiotics against key Gram-positive bacteria. This data can serve as a reference for designing experiments with this compound.
| Compound | Staphylococcus aureus (MIC) | Bacillus subtilis (MIC) | Enterococcus faecalis (MIC) | Reference |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | 15 ± 0.172 mg/L (MDRSA) | Not Reported | Not Reported | [2] |
| Marinopyrrole A derivative | 0.125 µg/mL (MSSA), 0.13–0.255 µg/mL (MRSA) | Not Reported | Not Reported | [3] |
| Armeniaspirol A | Not Reported | Not Reported | Not Reported | [4] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Postulated Mechanism of Action: Inhibition of the ClpXP Protease Signaling Pathway
While the precise mechanism of this compound has not been definitively elucidated, a promising hypothesis based on the activity of structurally related natural products, such as Armeniaspirols, is the inhibition of the ATP-dependent caseinolytic protease (ClpXP). The ClpXP protease is a crucial regulator of protein homeostasis in bacteria and is involved in various cellular processes, including cell division, stress response, and virulence. Inhibition of ClpXP can lead to the accumulation of misfolded or damaged proteins, ultimately resulting in bacterial cell death.
ClpXP Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound through the inhibition of the ClpXP signaling pathway in Gram-positive bacteria.
Caption: Proposed inhibition of the ClpXP protease by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antibacterial activity and potential mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a Gram-positive bacterium.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Gram-positive bacterial strains (Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Workflow Diagram:
Caption: Workflow for MIC determination using broth microdilution.
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35°C ± 2°C until it reaches the logarithmic phase of growth, equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Drug Dilution:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a positive control (no drug) and a negative control (no bacteria) for each plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted drug and the positive control well.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
-
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Gram-positive bacterial strains
-
CAMHB
-
Sterile culture tubes
-
Incubator with shaking capabilities (35°C ± 2°C)
-
Sterile phosphate-buffered saline (PBS)
-
Agar (B569324) plates
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum as described in the MIC protocol, adjusted to approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Assay Setup:
-
Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without the antibiotic.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate all tubes at 35°C ± 2°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of the collected aliquots in sterile PBS.
-
Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A ≥3-log₁₀ decrease in CFU/mL is indicative of bactericidal activity.
-
ClpXP Protease Inhibition Assay (General Protocol)
This is a general protocol for a fluorescence-based assay that can be adapted to screen for inhibitors of ClpXP.
Objective: To determine if this compound inhibits the proteolytic activity of the ClpXP complex.
Materials:
-
Purified ClpX and ClpP proteins from a Gram-positive source (e.g., Bacillus subtilis or Staphylococcus aureus)
-
Fluorescently labeled casein substrate (e.g., FITC-casein)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 20 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
This compound
-
96-well black microtiter plates
-
Fluorescence plate reader
Logical Relationship Diagram:
Caption: Logical flow of the ClpXP protease inhibition assay.
Procedure:
-
Reaction Setup:
-
In a 96-well black microtiter plate, add the assay buffer.
-
Add varying concentrations of this compound to the test wells. Include a no-inhibitor control and a no-enzyme control.
-
Add the FITC-casein substrate to all wells.
-
Add ClpX and ClpP proteins to the appropriate wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding ATP to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for FITC (e.g., 490 nm excitation, 520 nm emission).
-
Monitor the increase in fluorescence over time at 37°C.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion
While specific data for this compound is currently limited, the information on related pyrrole-containing compounds and the established role of the ClpXP protease as an antibacterial target provide a strong foundation for future research. The detailed protocols provided herein offer a standardized approach to rigorously evaluate the potential of this compound as a novel therapeutic agent against Gram-positive bacteria. Further investigation into its precise mechanism of action and in vivo efficacy is warranted.
References
- 1. This compound, a new antitumor antibiotic from Micromonospora sp. C39217-R109-7. I. Taxonomy of producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Pyrrolosporin A Against Drug-Resistant Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant fungal pathogens, such as Candida auris and azole-resistant Aspergillus fumigatus, presents a significant and growing threat to public health.[1] This has intensified the search for novel antifungal agents with unique mechanisms of action. Pyrrolosporin A is a natural product that has demonstrated antimicrobial properties. These application notes provide a detailed protocol for the systematic evaluation of this compound's efficacy against a panel of clinically relevant drug-resistant fungi.
The primary method detailed is the broth microdilution assay, which is considered the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[2][3] This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure accuracy and reproducibility.
Data Presentation
Quantitative data from antifungal susceptibility testing should be summarized for clear comparison. The following tables provide templates for organizing MIC data for this compound and comparator antifungal agents against various drug-resistant fungal isolates.
Table 1: In Vitro Activity of this compound and Comparator Antifungals against Drug-Resistant Candida Species
| Fungal Isolate | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida auris (Strain 1) | ||||
| Candida auris (Strain 2) | ||||
| Fluconazole-resistant C. albicans | ||||
| Echinocandin-resistant C. glabrata |
Table 2: In Vitro Activity of this compound and Comparator Antifungals against Drug-Resistant Molds
| Fungal Isolate | This compound MIC (µg/mL) | Voriconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Azole-resistant Aspergillus fumigatus | |||
| Scedosporium apiospermum | |||
| Fusarium solani |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.
a. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Drug-resistant fungal isolates (e.g., Candida auris, azole-resistant Aspergillus fumigatus)
-
Control antifungal agents (e.g., fluconazole, voriconazole, amphotericin B, caspofungin)
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer or Microplate reader
-
Hemocytometer
b. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in RPMI 1640 medium to prepare a working solution at twice the highest desired final concentration.
c. Inoculum Preparation:
-
For Yeasts (e.g., Candida auris):
-
Select several well-isolated colonies from a 24-hour culture on Sabouraud Dextrose Agar (SDA).
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
For Molds (e.g., Aspergillus fumigatus):
-
Harvest conidia from a 5-7 day old culture on Potato Dextrose Agar (PDA) by flooding the surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).
-
Gently scrape the surface and transfer the conidial suspension to a sterile tube.
-
Allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
d. Assay Procedure:
-
Dispense 100 µL of RPMI 1640 broth into wells 2 through 11 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a drug-free growth control, and well 12 will be a sterility control (uninoculated medium).
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds.
e. Determination of MIC:
The MIC is the lowest concentration of this compound that causes a significant reduction in fungal growth (typically ≥50% inhibition) compared to the growth control well. The endpoint can be read visually or with a spectrophotometer at 530 nm.
Mandatory Visualizations
Signaling Pathway Diagram
The precise signaling pathway inhibited by this compound in fungi is not yet fully elucidated. However, based on the mechanism of the related compound pyrrolnitrin, which inhibits the respiratory electron transport system, a diagram illustrating this proposed mechanism is provided.
Caption: Proposed mechanism of this compound inhibiting the fungal respiratory electron transport chain.
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
Determining the Cytotoxicity of Pyrrolosporin A: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolosporin A is a novel antitumor antibiotic produced by the actinomycete strain Micromonospora sp.[1]. Exhibiting antimicrobial activity against Gram-positive bacteria, this compound has also demonstrated the ability to prolong the lifespan of mice inoculated with P388 leukemia cells, highlighting its potential as a cytotoxic agent for cancer therapy[1]. The evaluation of its cytotoxic effects is a critical step in the preclinical development of this compound. This document provides detailed application notes and protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound.
The following protocols describe methods to quantify cell viability, membrane integrity, and the induction of apoptosis, key indicators of a compound's cytotoxic potential. While specific quantitative cytotoxicity data for this compound is not extensively available in public literature, this guide provides the framework to generate such data and offers representative data from other cytotoxic pyrrole-containing compounds for comparative purposes.
Data Presentation: Cytotoxicity of Pyrrole-Containing Compounds
Due to the limited availability of specific IC50 values for this compound in the public domain, the following table summarizes the cytotoxic activities of other relevant pyrrole-containing compounds against various cancer cell lines. This data serves as a reference for the expected potency of this class of compounds and a benchmark for experimental results obtained for this compound.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Pyrrolo[2,3-d]pyrimidine Derivative (10a) | PC3 | Prostate Cancer | 0.19[2] |
| Pyrrolo[2,3-d]pyrimidine Derivative (10b) | MCF-7 | Breast Cancer | 1.66[2] |
| Pyrrolo[2,3-d]pyrimidine Derivative (9e) | A549 | Lung Cancer | 4.55[2] |
| Marinopyrrole A | HCT-116 | Colon Cancer | ~9 |
| Marinopyrrole A | Multiple Myeloma (various) | Hematologic Malignancy | 1.1 - 9.2 |
| SJG-136 (Pyrrolobenzodiazepine dimer) | HCT-116, HT-29, SW620 | Colon Cancer | 0.0001 - 0.0003 |
| Lamellarin D | Various | Lung, Breast, Liver, Blood Cancers | 0.00008 - 3.2 |
| Lamellarin N | SK-MEL-5 | Melanoma | 0.187 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the no-treatment control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Caption: Workflow for the LDH cytotoxicity assay.
Apoptosis Assessment: Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. Effector caspases, such as caspase-3 and caspase-7, are activated during the apoptotic cascade and cleave specific cellular substrates, leading to the characteristic morphological changes of apoptosis. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7 to release a luminescent signal.
Materials:
-
This compound
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (steps 1 and 2).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 incubator.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by shaking the plate for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from no-cell control wells) from all readings. Express the results as fold change in caspase activity relative to the vehicle control.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
While the precise signaling pathway of this compound-induced cytotoxicity is yet to be fully elucidated, based on the mechanisms of other pyrrole-containing cytotoxic compounds, a plausible pathway involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade.
dot
Caption: A proposed intrinsic apoptosis pathway for this compound.
References
Methods for isolating Pyrrolosporin A from fermentation broth
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methods for isolating Pyrrolosporin A, a novel macrolide antibiotic, from the fermentation broth of Micromonospora sp. The protocols described herein are based on established methodologies for the purification of natural products from actinomycete fermentations and are intended to serve as a comprehensive guide for researchers in drug discovery and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust isolation and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₄₄H₅₄Cl₂N₂O₁₀ | [1] |
| Molecular Weight | 841.8 g/mol | [1] |
| Appearance | White, crystalline solid | Inferred from common properties of purified antibiotics |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and other polar organic solvents. Limited solubility in nonpolar solvents like hexane. Aqueous solubility is pH-dependent. | [2] |
| Stability | Stable in a neutral to slightly acidic pH range. Susceptible to degradation under strongly acidic or alkaline conditions and at elevated temperatures. | Inferred from general stability of macrolides |
Experimental Protocols
The isolation of this compound is a multi-step process involving extraction from the fermentation broth followed by several chromatographic purification stages. The overall workflow is depicted in the diagram below.
References
High-Throughput Screening Methods for Pyrrolosporin A Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolosporin A is a natural product with known antimicrobial and antitumor properties. Its unique chemical scaffold makes it an attractive starting point for the development of novel therapeutic agents through the generation of derivative libraries. High-throughput screening (HTS) is an essential tool for efficiently evaluating large numbers of such derivatives to identify compounds with desired biological activities. This document provides detailed application notes and protocols for establishing HTS campaigns to screen this compound derivatives for both antibacterial and antifungal properties.
The proposed screening strategy employs a hierarchical approach, beginning with primary whole-cell phenotypic screening to identify active compounds, followed by secondary target-oriented assays to elucidate their mechanism of action. Based on the known activities of similar pyrrole-containing natural products, the primary molecular targets for this compound derivatives are likely to be bacterial DNA gyrase and the fungal mitochondrial electron transport chain.
Application Note 1: Whole-Cell Phenotypic Screening
Antibacterial Growth Inhibition Assay
This primary assay is designed to rapidly identify this compound derivatives that inhibit the growth of clinically relevant bacteria. A broth microdilution method is adapted for a high-throughput format, using bacterial growth as the primary endpoint, which can be measured by optical density.
Antifungal Growth Inhibition Assay
Similar to the antibacterial screen, this assay identifies derivatives with activity against pathogenic fungi. This whole-cell screen provides a direct measure of a compound's ability to halt fungal proliferation.
Experimental Protocols
Protocol 1: High-Throughput Antibacterial Whole-Cell Screening
This protocol is designed for screening this compound derivatives against Gram-positive bacteria (e.g., Staphylococcus aureus) in a 384-well format.
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound derivative library (dissolved in DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
Sterile 384-well microtiter plates
-
Automated liquid handler
-
Microplate incubator
-
Microplate reader (600 nm)
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture bacteria overnight in CAMHB at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh CAMHB.
-
-
Plate Preparation:
-
Using an automated liquid handler, dispense 1 µL of each this compound derivative into the wells of a 384-well plate to achieve a final screening concentration (e.g., 10 µM).
-
Dispense 1 µL of Ciprofloxacin (e.g., at a final concentration of 1 µg/mL) into positive control wells.
-
Dispense 1 µL of DMSO into negative control wells.
-
-
Inoculation:
-
Add 49 µL of the prepared bacterial inoculum to all wells containing compounds and controls.
-
-
Incubation:
-
Seal the plates with a breathable membrane.
-
Incubate at 37°C for 16-20 hours with shaking.
-
-
Data Acquisition:
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound relative to the controls.
-
Identify "hits" as compounds exhibiting a predefined threshold of inhibition (e.g., >80%).
-
Protocol 2: High-Throughput Antifungal Whole-Cell Screening
This protocol is for screening this compound derivatives against a fungal pathogen (e.g., Candida albicans) in a 384-well format.
Materials:
-
Fungal strain (e.g., C. albicans ATCC 90028)
-
RPMI-1640 medium buffered with MOPS
-
This compound derivative library (in DMSO)
-
Positive control (e.g., Amphotericin B)
-
Negative control (DMSO)
-
Sterile 384-well microtiter plates
-
Automated liquid handler
-
Microplate incubator
-
Microplate reader (620 nm) or fluorescence reader
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) plate.
-
Prepare a suspension of fungal cells in RPMI-1640 medium and adjust to a concentration of 2.5 x 10^3 cells/mL.[1]
-
-
Plate Preparation:
-
Dispense 1 µL of each this compound derivative into the wells of a 384-well plate for a final concentration of 10 µM.
-
Dispense 1 µL of Amphotericin B (e.g., at a final concentration of 2 µg/mL) into positive control wells.
-
Dispense 1 µL of DMSO into negative control wells.
-
-
Inoculation:
-
Add 49 µL of the fungal inoculum to all wells.
-
-
Incubation:
-
Seal the plates and incubate at 35°C for 24-48 hours.[2]
-
-
Data Acquisition (choose one):
-
Optical Density: Measure the OD at 620 nm.
-
Cell Viability (Fluorescence): Add a cell viability reagent (e.g., resazurin) and incubate for an additional 2-4 hours. Measure fluorescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition or reduction in viability.
-
Select hits based on a predefined inhibition threshold (e.g., >80%).
-
Application Note 2: Secondary Target-Based Screening
Compounds identified as hits in the primary whole-cell screens should be further investigated in target-based assays to determine their mechanism of action.
DNA Gyrase Inhibition Assay (Antibacterial)
Many pyrrole-containing compounds are known to inhibit bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. A fluorescence-based assay can be used to screen for inhibitors of this enzyme in a high-throughput format.
Mitochondrial Electron Transport Chain (ETC) Inhibition Assay (Antifungal)
The fungal mitochondrial ETC is another potential target. Inhibition of this pathway disrupts cellular respiration and leads to cell death. Spectrophotometric assays can be used to measure the activity of specific complexes within the ETC.
Experimental Protocols
Protocol 3: Fluorescence-Based DNA Gyrase Inhibition HTS Assay
This assay measures the supercoiling activity of DNA gyrase. In the presence of an inhibitor, the DNA remains in a relaxed state.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
DNA intercalating dye (e.g., SYBR Green)
-
Positive control (e.g., Novobiocin)
-
384-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Dispense serial dilutions of hit compounds into the wells of a 384-well plate.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA, and ATP.
-
-
Enzyme Addition and Incubation:
-
Add DNA gyrase to the reaction mixture and immediately dispense into the wells containing the compounds.
-
Incubate at 37°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and add the DNA intercalating dye.
-
Measure fluorescence (e.g., Excitation: 485 nm, Emission: 535 nm). The fluorescence of the dye is higher when bound to relaxed DNA compared to supercoiled DNA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
-
Protocol 4: High-Throughput Screening of Mitochondrial ETC Complex I Inhibition
This protocol measures the activity of Complex I (NADH:ubiquinone oxidoreductase) of the fungal mitochondrial ETC.
Materials:
-
Isolated fungal mitochondria
-
Assay buffer (e.g., 20 mM potassium phosphate, pH 7.4)
-
NADH
-
Decylubiquinone (B1670182) (Coenzyme Q10 analog)
-
Positive control (e.g., Rotenone)
-
384-well UV-transparent microtiter plates
-
Spectrophotometric microplate reader
Procedure:
-
Compound Plating:
-
Dispense serial dilutions of hit compounds into the wells of a 384-well plate.
-
-
Reaction Setup:
-
Add isolated mitochondria and decylubiquinone to each well and incubate for 5 minutes at 30°C.
-
-
Initiate Reaction:
-
Add NADH to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation for each well.
-
Determine the percentage of inhibition and calculate the IC50 value for each compound.
-
Data Presentation
Quantitative data from the screening assays should be summarized in tables for clear comparison of the activity of different this compound derivatives.
Table 1: Representative Data from Antibacterial Whole-Cell Screening
| Compound ID | % Inhibition at 10 µM | MIC (µg/mL) |
| PA-D001 | 95 | 2 |
| PA-D002 | 15 | >64 |
| PA-D003 | 88 | 8 |
| Ciprofloxacin | 100 | 0.5 |
Table 2: Representative Data from Antifungal Whole-Cell Screening
| Compound ID | % Inhibition at 10 µM | MIC (µg/mL) |
| PA-D001 | 85 | 4 |
| PA-D002 | 10 | >64 |
| PA-D003 | 92 | 2 |
| Amphotericin B | 100 | 1 |
Table 3: Representative IC50 Values for DNA Gyrase Inhibition
| Compound ID | DNA Gyrase IC50 (µM) |
| PA-D001 | 5.2 |
| PA-D003 | 12.8 |
| Novobiocin | 0.1 |
Table 4: Representative IC50 Values for Mitochondrial ETC Complex I Inhibition
| Compound ID | Complex I IC50 (µM) |
| PA-D001 | 8.5 |
| PA-D003 | 3.1 |
| Rotenone | 0.05 |
Table 5: HTS Assay Quality Control Parameters
| Assay | Z'-Factor | Signal-to-Background Ratio |
| Antibacterial Whole-Cell Screen | 0.75 | 10 |
| Antifungal Whole-Cell Screen | 0.68 | 8 |
| DNA Gyrase Inhibition Assay | 0.82 | 5 |
| Mitochondrial ETC Inhibition Assay | 0.71 | 6 |
Note: The data presented in these tables are for illustrative purposes and will vary depending on the specific this compound derivatives and assay conditions.
Visualizations
Caption: High-throughput screening workflow for this compound derivatives.
Caption: Inhibition of bacterial DNA gyrase by this compound derivatives.
Caption: Inhibition of the fungal mitochondrial ETC by this compound derivatives.
References
In Vivo Efficacy of Pyrrolosporin A in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on publicly available information, primarily the abstract of the 1996 study by Lam et al. in the Journal of Antibiotics. This initial research demonstrated the in vivo antitumor activity of Pyrrolosporin A in a murine leukemia model. Due to the limited availability of the full study details, the experimental protocols provided herein are representative examples based on standard practices in preclinical oncology research and should be adapted as necessary.
Introduction
This compound is a novel antitumor antibiotic produced by the actinomycete strain Micromonospora sp. C39217-R109-7. It belongs to the spirotetronate class of polyketides, a group of microbial metabolites known for their complex structures and significant pharmacological potential, including potent antitumor and antibacterial properties.[1][2][3] Initial studies have shown that this compound exhibits antimicrobial activity against Gram-positive bacteria and, significantly, demonstrates in vivo efficacy by prolonging the lifespan of mice inoculated with P388 leukemia cells.
These application notes provide a summary of the available in vivo efficacy data for this compound and a detailed, generalized protocol for assessing the antitumor activity of compounds in a P388 leukemia mouse model.
Quantitative Data Summary
The primary in vivo study on this compound reported a qualitative increase in the lifespan of tumor-bearing mice. Specific quantitative data from this study is not publicly available. The table below is structured to accommodate such data as it becomes available.
| Animal Model | Cell Line | Treatment Group | Dosage | Administration Route | Outcome | Source |
| Mice | P388 Leukemia | This compound | Not Available | Not Available | Prolonged lifespan | |
| Vehicle Control | N/A | Not Available | Baseline survival |
Experimental Protocols
The following is a detailed, representative protocol for an in vivo efficacy study using the P388 murine leukemia model. This protocol is based on established methodologies in the field and can be adapted for the evaluation of this compound or other investigational compounds.
Protocol: In Vivo Antitumor Efficacy in a P388 Murine Leukemia Model
1. Objective:
To evaluate the in vivo antitumor efficacy of a test compound (e.g., this compound) by assessing its ability to increase the lifespan of mice bearing P388 leukemia.
2. Materials:
-
Animal Model: Inbred mice (e.g., DBA/2 or B6D2F1), female, 6-8 weeks old.
-
Cell Line: P388 murine leukemia cells.
-
Test Compound: this compound, formulation to be determined based on solubility and stability.
-
Vehicle Control: An appropriate vehicle control that is used to dissolve or suspend the test compound.
-
Positive Control (Optional): A standard-of-care chemotherapeutic agent with known efficacy against P388 leukemia (e.g., doxorubicin, vincristine).
-
Ancillary Supplies: Sterile phosphate-buffered saline (PBS), cell culture medium (e.g., RPMI-1640), syringes, needles, animal caging, and personal protective equipment (PPE).
3. Methods:
-
3.1. Animal Acclimation:
-
Upon arrival, house the mice in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week to allow for acclimation.
-
Provide ad libitum access to standard chow and water.
-
Monitor the health of the animals daily.
-
-
3.2. P388 Cell Culture and Inoculation:
-
Culture P388 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the logarithmic growth phase and assess viability (e.g., using trypan blue exclusion).
-
Wash the cells with sterile PBS and resuspend to the desired concentration.
-
On Day 0, inoculate each mouse intraperitoneally (i.p.) with a predetermined number of P388 cells (e.g., 1 x 10^6 cells).
-
-
3.3. Animal Grouping and Treatment:
-
Randomize the inoculated mice into treatment and control groups (typically 8-10 mice per group).
-
Record the body weight of each mouse.
-
Administer the test compound, vehicle control, and optional positive control according to a predetermined schedule (e.g., daily for 5 days, starting on Day 1). The administration route (e.g., intraperitoneal, oral) will depend on the properties of the compound.
-
-
3.4. Monitoring and Data Collection:
-
Monitor the mice daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and tumor progression (e.g., abdominal distention).
-
Record the body weight of each mouse every other day.
-
Record the date of death for each mouse.
-
-
3.5. Efficacy Endpoint:
-
The primary endpoint is the increase in lifespan (ILS) of the treated groups compared to the vehicle control group.
-
Calculate the median survival time (MST) for each group.
-
Calculate the percent ILS using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100
-
4. Statistical Analysis:
-
Survival data can be analyzed using the Kaplan-Meier method and the log-rank test to compare survival curves between groups.
-
Body weight changes can be analyzed using appropriate statistical tests (e.g., t-test or ANOVA).
-
A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway and Experimental Workflow
The precise mechanism of action for this compound's antitumor activity has not been fully elucidated in the provided search results. However, many antitumor agents function by inducing apoptosis (programmed cell death) or inhibiting key signaling pathways involved in cell proliferation, such as the PI3K-Akt pathway. The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound.
Caption: Hypothetical Signaling Pathway for this compound Antitumor Activity.
The following diagram illustrates the general workflow for the in vivo efficacy study described in the protocol.
Caption: Experimental Workflow for In Vivo Antitumor Efficacy Study.
References
Application Notes and Protocols: Labeling Pyrrolosporin A for Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrrolosporin A is a macrolide natural product isolated from Micromonospora sp. that exhibits both antitumor and antibacterial activity, particularly against Gram-positive bacteria[1][2]. Understanding its mechanism of action and cellular distribution is crucial for its development as a potential therapeutic agent. Fluorescent labeling of this compound allows for its direct visualization within cells, providing insights into its uptake, localization, and interaction with cellular targets. These application notes provide a detailed protocol for the chemical labeling of this compound with a fluorescent dye and its subsequent use in cellular imaging experiments.
The proposed labeling strategy focuses on the carboxylic acid moiety of this compound, a functional group amenable to stable amide bond formation with an amine-functionalized fluorophore via carbodiimide (B86325) chemistry. This method is chosen for its high efficiency and mild reaction conditions, which are likely to preserve the biological activity of the parent molecule.
Proposed Labeling Strategy: Carbodiimide Coupling
The core of the labeling strategy involves a two-step, one-pot reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to conjugate the carboxylic acid of this compound to an amine-containing fluorescent probe.
-
Activation of Carboxylic Acid: EDC reacts with the carboxylic acid on this compound to form a highly reactive O-acylisourea intermediate.
-
Stabilization with NHS: This intermediate is unstable in aqueous solutions. The addition of NHS displaces the O-acylisourea group to form a more stable NHS ester.
-
Amine Reaction: The NHS ester readily reacts with the primary amine of the fluorescent dye to form a stable amide bond, yielding the fluorescently labeled this compound.
This approach is a widely used bioconjugation technique for coupling small molecules to proteins or other probes[3][4][5].
Logical Workflow for Labeling this compound
Caption: Workflow for labeling this compound via EDC/NHS chemistry.
Data Presentation: Fluorophore Selection
The choice of fluorophore is critical and depends on the available imaging equipment and experimental design. Small-molecule synthetic fluorophores are well-suited for live-cell imaging and super-resolution microscopy due to their small size, brightness, and photostability. Below is a table summarizing properties of suitable, commercially available amine-reactive dyes.
| Fluorophore (Amine-Reactive) | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Key Features |
| Alexa Fluor 488 Cadaverine | 495 | 519 | 0.92 | ~71,000 | Bright, photostable, pH-insensitive |
| Cyanine3 (Cy3) Amine | 550 | 570 | 0.15 | ~150,000 | Good for multiplexing with blue/green dyes |
| Alexa Fluor 594 Cadaverine | 590 | 617 | 0.66 | ~92,000 | Bright red-orange emission, photostable |
| Alexa Fluor 647 Cadaverine | 650 | 668 | 0.33 | ~239,000 | Far-red emission, minimizes autofluorescence |
Note: Data are representative values for the fluorophores and may vary slightly between suppliers.
Experimental Protocol: Synthesis of this compound-Alexa Fluor 488
This protocol details the conjugation of this compound to Alexa Fluor 488 Cadaverine.
Materials:
-
This compound (MW: 841.8 g/mol )
-
Alexa Fluor™ 488 Cadaverine (amine-reactive dye)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (for verification)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.
-
Dissolve Alexa Fluor 488 Cadaverine in anhydrous DMF to a final concentration of 20 mM.
-
Prepare a fresh solution of 100 mM EDC and 100 mM NHS in 0.1 M MES buffer, pH 6.0.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 10 µL of 10 mM this compound (0.1 µmol) with 20 µL of the EDC/NHS solution (2 µmol each, a 20-fold molar excess).
-
Add 1 µL of DIPEA to the reaction mixture.
-
Incubate at room temperature for 30 minutes with gentle mixing to form the this compound-NHS ester.
-
-
Conjugation to Fluorophore:
-
Add 10 µL of 20 mM Alexa Fluor 488 Cadaverine (0.2 µmol, a 2-fold molar excess over this compound) to the activated this compound mixture.
-
Allow the reaction to proceed for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Quench the reaction by adding 5 µL of 1 M Tris-HCl, pH 8.0.
-
Purify the reaction mixture using RP-HPLC. Use a C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Collect fractions and monitor absorbance at the wavelength corresponding to the fluorophore (e.g., 495 nm for Alexa Fluor 488) and a wavelength for this compound (e.g., 280 nm).
-
The desired product peak should absorb at both wavelengths.
-
-
Verification and Storage:
-
Confirm the identity of the purified product by mass spectrometry. The expected mass will be the sum of this compound and the fluorophore, minus the mass of water.
-
Evaporate the solvent from the purified fractions under vacuum.
-
Store the lyophilized, labeled this compound at -20°C, protected from light. Reconstitute in DMSO for use.
-
Application Protocol: Cellular Imaging in Bacteria
Background: this compound is related to pyrrolomycins, which function as protonophores, disrupting the proton motive force across the cell membrane. This mechanism suggests that this compound likely targets the bacterial cell membrane. This protocol describes how to visualize the localization of fluorescently labeled this compound in a Gram-positive bacterium like Staphylococcus aureus.
Materials:
-
Fluorescently labeled this compound (e.g., PyrA-AF488), 1 mM stock in DMSO.
-
Staphylococcus aureus culture (e.g., ATCC 29213).
-
Tryptic Soy Broth (TSB).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
DAPI (4′,6-diamidino-2-phenylindole) for staining bacterial DNA.
-
FM 4-64 dye for staining bacterial membranes.
-
Poly-L-lysine coated glass coverslips.
-
Fluorescence microscope with appropriate filter sets (e.g., for DAPI, FITC/AF488, and TRITC/FM 4-64).
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate S. aureus in TSB and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh TSB and grow to mid-log phase (OD₆₀₀ ≈ 0.5).
-
-
Labeling:
-
Harvest the mid-log phase bacteria by centrifugation (5,000 x g for 5 minutes).
-
Wash the bacterial pellet twice with PBS.
-
Resuspend the bacteria in PBS to an OD₆₀₀ of 0.2.
-
Add PyrA-AF488 to the bacterial suspension to a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Co-staining (Optional):
-
To confirm membrane localization, add FM 4-64 (final concentration 1 µg/mL) and DAPI (final concentration 1 µg/mL) during the last 5 minutes of incubation.
-
-
Washing and Mounting:
-
Pellet the labeled bacteria by centrifugation.
-
Wash the pellet three times with PBS to remove unbound probe.
-
Resuspend the final pellet in 100 µL of PBS.
-
Add 10 µL of the bacterial suspension to a poly-L-lysine coated coverslip and allow the bacteria to adhere for 10 minutes.
-
-
Imaging:
-
Mount the coverslip onto a glass slide.
-
Image the bacteria using a fluorescence microscope.
-
Capture images in the DAPI (blue), FITC/AF488 (green), and TRITC/FM 4-64 (red) channels.
-
Analyze the images for co-localization of the green signal (PyrA-AF488) with the red signal (membrane stain) to determine if this compound localizes to the bacterial membrane.
-
Proposed Mechanism of Action and Imaging Outcome
Caption: this compound's hypothesized protonophore action and expected imaging result.
References
- 1. This compound | C44H54Cl2N2O10 | CID 54750822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a new antitumor antibiotic from Micromonospora sp. C39217-R109-7. I. Taxonomy of producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Pyrrolosporin A solubility and stability in aqueous solutions
Welcome to the technical support center for Pyrrolosporin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, it is recommended to use an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). Macrolide antibiotics, a class of compounds related to this compound, often exhibit limited aqueous solubility and are typically dissolved in DMSO for in vitro assays.[1] When preparing aqueous working solutions, the final concentration of the organic solvent should be kept low (typically <1%) to avoid solvent effects in biological assays.
Q2: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What can I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
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Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your working solution.
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Use a co-solvent: Incorporating a water-miscible co-solvent, such as ethanol or polyethylene (B3416737) glycol (PEG), in your aqueous buffer can improve solubility.
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Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with a pH range for your buffer might enhance the solubility of this compound.
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Utilize solubility enhancers: For challenging cases, consider the use of cyclodextrins or other formulating agents designed to improve the solubility of hydrophobic compounds.
Q3: How should I store my this compound solutions?
A3: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C to minimize degradation. Aqueous working solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, it is advisable to keep them at 4°C and use them within 24 hours. Long-term storage of aqueous solutions is not recommended due to the potential for hydrolysis and degradation.
Q4: What are the typical working concentrations for this compound in in vitro experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell type and assay. Based on reports for related pyrrole-containing compounds and spirotetronate antibiotics, the minimum inhibitory concentrations (MICs) against bacteria can range from the low micromolar (µM) to nanomolar (nM) range. For initial experiments, a concentration range of 0.1 to 100 µM is a reasonable starting point.
Troubleshooting Guides
Guide 1: Addressing Poor Solubility of this compound
This guide provides a systematic approach to troubleshooting solubility issues with this compound.
Guide 2: Investigating the Stability of this compound in Aqueous Solution
This guide outlines a general workflow for assessing the stability of this compound in your experimental buffer.
Data Presentation
Table 1: Example Solubility of this compound in Various Solvents
| Solvent System | This compound Concentration (Example) | Observations |
| 100% Water | < 1 µg/mL | Insoluble |
| PBS (pH 7.4) | ~1-5 µg/mL | Sparingly soluble, may precipitate |
| 10% DMSO in PBS | Up to 100 µg/mL | Soluble |
| 10% Ethanol in PBS | Up to 50 µg/mL | Soluble |
| 5% PEG400 in PBS | Up to 75 µg/mL | Soluble |
Note: These values are illustrative examples and should be determined experimentally for your specific batch of this compound and buffer systems.
Table 2: Example Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Temperature | Half-life (t1/2) (Example) | Recommendations |
| 4°C | ~48 hours | Prepare fresh daily, store on ice for short-term use. |
| 25°C (Room Temp) | ~8 hours | Use immediately after preparation. |
| 37°C | ~2 hours | Not recommended for prolonged incubations without stability-indicating data. |
Note: These values are illustrative examples. The actual stability of this compound may vary and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the approximate aqueous solubility of this compound in a buffer of choice.
Materials:
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This compound
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Buffer of choice (e.g., PBS, pH 7.4)
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Organic solvent (e.g., DMSO)
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Microcentrifuge tubes
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Spectrophotometer or HPLC system
Methodology:
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Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
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Add increasing amounts of the this compound stock solution to separate microcentrifuge tubes containing a fixed volume of the aqueous buffer.
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Ensure the final organic solvent concentration is consistent and minimal across all tubes.
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Vortex the tubes vigorously for 1-2 minutes and then incubate at a controlled temperature (e.g., 25°C) for 24 hours to reach equilibrium.
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Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.
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Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a calibrated HPLC method).
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The highest concentration at which no precipitate is observed after centrifugation is the approximate aqueous solubility.
Protocol 2: Assessment of Aqueous Stability
Objective: To evaluate the stability of this compound in an aqueous buffer over time at different temperatures.
Materials:
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This compound
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Aqueous buffer of interest
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Temperature-controlled incubators or water baths (e.g., 4°C, 25°C, 37°C)
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HPLC system with a suitable column and detection method
Methodology:
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Prepare a fresh solution of this compound in the aqueous buffer at a known concentration.
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Dispense aliquots of the solution into several vials for each temperature condition to be tested.
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Place the vials in the respective temperature-controlled environments.
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At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one vial from each temperature condition.
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Immediately analyze the sample by HPLC to determine the concentration of the intact this compound.
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The initial concentration at time 0 serves as the 100% reference.
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Plot the percentage of remaining this compound against time for each temperature.
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From this data, the degradation rate and half-life (t1/2) at each temperature can be calculated.
References
Optimizing Pyrrolosporin A concentration for effective antimicrobial activity
Welcome to the technical support center for Pyrrolosporin A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for antimicrobial research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antimicrobial activity?
This compound is an antitumor antibiotic produced by the actinomycete strain Micromonospora sp.[1]. It exhibits antimicrobial activity, primarily against Gram-positive bacteria. Its activity against Gram-negative bacteria is considered to be weak[1].
Q2: What is the proposed mechanism of action for this compound?
While the specific mechanism for this compound is not extensively detailed in publicly available literature, it belongs to a class of compounds related to the pyrrolomycins. The mechanism of action for pyrrolomycins involves acting as protonophores. They disrupt the bacterial cell membrane potential by transporting protons across the membrane, which dissipates the proton motive force essential for cellular processes like ATP synthesis. This ultimately leads to cell death.
References
Technical Support Center: Synthesis of Complex Pyrrole-Containing Natural Products
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex natural products that feature a pyrrole (B145914) moiety, such as those in the spirotetronate family, to which Pyrrolosporin A belongs.
As the total chemical synthesis of this compound has not been publicly reported, this guide provides troubleshooting strategies for common challenges encountered during the synthesis of structurally complex, pyrrole-containing natural products. The principles and methodologies discussed here are broadly applicable to multi-step synthetic campaigns that are often characterized by low yields and challenging purifications.
Frequently Asked Questions (FAQs)
Q1: We are experiencing significantly lower than expected yields in a key fragment coupling step involving a substituted pyrrole. What are the likely causes?
Low yields in fragment coupling reactions are a common bottleneck in complex natural product synthesis. Several factors could be at play:
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Purity of Starting Materials: Trace impurities in either coupling partner can poison catalysts, react with reagents, or lead to the formation of side products that complicate the reaction mixture. Ensure all starting materials are rigorously purified and characterized immediately before use.
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Reaction Conditions: The solvent, temperature, concentration, and choice of reagents (catalyst, ligands, base, etc.) are all critical. A systematic optimization of these parameters is often necessary. Consider a design of experiments (DoE) approach to efficiently screen a wide range of conditions.
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Steric Hindrance: Complex fragments can be sterically hindered, preventing an efficient reaction. It may be necessary to redesign the synthetic route to couple less hindered fragments or use more reactive coupling partners.
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Electronic Effects: The electronic properties of the substituents on the pyrrole ring and the coupling partner can significantly influence reactivity. Electron-withdrawing groups on the pyrrole may deactivate it towards certain reactions.
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Instability of Intermediates: The desired product or a key intermediate may be unstable under the reaction conditions, leading to decomposition.
Q2: Our attempts at the late-stage functionalization of a complex pyrrole-containing intermediate are resulting in a mixture of products or decomposition. How can we improve selectivity?
Late-stage functionalization is notoriously challenging due to the high density of functional groups in advanced intermediates.[1][2]
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Protecting Groups: It may be necessary to revisit the protecting group strategy to ensure that only the desired site is available for reaction.
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Chemoselective Reagents: Employ reagents known for their high chemoselectivity. For example, specific catalysts or enzymes can target one functional group in the presence of others.
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Directed Reactions: A directing group can be temporarily installed to guide a reagent to a specific site on the molecule.
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Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can sometimes improve selectivity by minimizing side reactions and decomposition.
Q3: We are struggling with the purification of our pyrrole-containing intermediates, leading to significant material loss. What strategies can we employ?
Purification is a critical and often challenging aspect of complex molecule synthesis.
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Chromatography Optimization: Systematically screen different stationary phases (normal phase, reverse phase, size exclusion) and mobile phase compositions. Techniques like flash chromatography, preparative HPLC, or supercritical fluid chromatography (SFC) may be necessary.
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Crystallization: If the compound is a solid, extensive efforts to induce crystallization should be made, as this can provide highly pure material. Screen a wide variety of solvents and solvent combinations.
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Derivatization: Temporarily converting the product into a more easily purifiable derivative (e.g., a crystalline salt) can be an effective strategy. The original compound can be regenerated after purification.
Troubleshooting Guides
Guide 1: Low Yield in Pyrrole Ring Formation
The formation of the pyrrole ring itself can be a source of low yields. While specific conditions for this compound are unknown, many pyrrole syntheses, such as the Paal-Knorr synthesis, face similar challenges.
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Inactive starting materials (e.g., sterically hindered 1,4-dicarbonyl or amine). | Use more forcing conditions (higher temperature, longer reaction time), or a more active catalyst. |
| Insufficiently acidic or basic conditions. | Screen a range of acid or base catalysts and concentrations. | |
| Byproduct Formation | Furan byproduct formation in Paal-Knorr synthesis. | Adjust pH to be less acidic. Use a milder acid catalyst like acetic acid. |
| Polymerization of starting materials or product. | Run the reaction at a lower concentration. Add reagents slowly. | |
| Product Degradation | Harsh reaction conditions (strong acid/base, high temperature). | Employ milder reaction conditions. Use a protecting group strategy for sensitive functionalities. |
Guide 2: General Workflow for Troubleshooting Low-Yielding Steps
This guide provides a logical workflow for addressing any low-yielding step in a complex synthesis.
References
Strategies to reduce off-target effects of Pyrrolosporin A in cellular assays
A Guide to Mitigating Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects of Pyrrolosporin A in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a novel antitumor antibiotic produced by the actinomycete strain Micromonospora sp.[1]. It is a macrolide compound that has demonstrated antimicrobial activity against Gram-positive bacteria and some weak activity against Gram-negative bacteria[1]. Its mechanism of action is thought to involve the depolarization of cell membranes, acting as a protonophore to disrupt the membrane potential. This activity is not just limited to bacterial cells but has also been observed in mitochondria[2].
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins or other molecules that are not its intended target.[3][4] These unintended interactions can lead to misleading experimental results, cellular toxicity, and an incorrect understanding of the compound's true mechanism of action. Given that this compound's primary mechanism involves membrane disruption, a process that can be non-specific, the potential for off-target effects is a significant consideration in experimental design.
Q3: What are the initial signs of potential off-target effects in my cellular assays with this compound?
Common indicators that you may be observing off-target effects include:
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Discrepancy with Genetic Validation: The phenotype observed with this compound is different from the phenotype seen when the intended target is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9).
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High Concentration Required for Effect: The effective concentration of this compound in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki). Inhibitors that are only effective at concentrations greater than 10 µM are more likely to be acting non-specifically.
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Inconsistent Results with Other Compounds: A structurally different compound expected to target the same pathway produces a different or no phenotype.
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Steep Dose-Response Curves: Unusually steep dose-response curves can be indicative of non-specific mechanisms like compound aggregation.
Troubleshooting Guides
If you suspect that this compound is causing off-target effects in your experiments, follow these troubleshooting steps:
Issue 1: Observed Phenotype is Not Consistent with Target Inhibition
This is a common issue where the cellular outcome does not align with the known function of the intended target.
Troubleshooting Workflow
Caption: A troubleshooting workflow for investigating inconsistent phenotypes.
Detailed Methodologies:
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Step 1: Dose-Response and Viability Assays
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Objective: To determine the minimal effective concentration and identify the toxicity threshold.
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Protocol:
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Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
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Compound Dilution: Prepare a 10-point serial dilution of this compound.
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Treatment: Treat the cells with the diluted compound and a vehicle control (e.g., DMSO) for the desired duration.
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Readout: Measure the intended biological response and cell viability in parallel plates using appropriate assays (e.g., CellTiter-Glo® for viability).
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Analysis: Plot the response and viability against the compound concentration to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). A narrow window between the EC50 and CC50 may suggest toxicity-driven effects.
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-
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Step 2: Orthogonal Validation with a Structurally Different Compound
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Objective: To confirm that the observed phenotype is not specific to the chemical structure of this compound.
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Protocol:
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Compound Selection: Choose an inhibitor with a different chemical scaffold that targets the same proposed pathway.
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Dose-Response: Perform a dose-response experiment with the new inhibitor.
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Comparison: If the new inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect.
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-
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Step 3: Cellular Thermal Shift Assay (CETSA)
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Objective: To confirm that this compound directly binds to its intended target within the cell.
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Protocol:
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Cell Treatment: Treat intact cells with this compound or a vehicle control.
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Heating: Heat the cell lysates across a range of temperatures.
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Separation: Centrifuge the samples to separate soluble proteins from aggregated proteins.
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Quantification: Measure the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry. A shift in the melting curve indicates target engagement.
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-
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Step 4: Genetic Validation (CRISPR/Cas9 Knockout)
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Objective: To determine if the genetic removal of the target protein mimics the phenotype observed with this compound.
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Protocol:
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gRNA Design: Design and clone guide RNAs targeting the gene of interest.
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Transfection: Transfect cells with the gRNA and Cas9 expression vectors.
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Validation: Confirm knockout of the target protein by Western blot or sequencing.
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Phenotypic Analysis: Assess if the knockout cells exhibit the same phenotype as the this compound-treated cells.
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Issue 2: High Concentration of this compound is Required
If the effective concentration in your cell-based assay is much higher than the biochemical IC50, it could indicate poor cell permeability, rapid metabolism, or engagement of lower-affinity off-targets.
Strategies to Address High Concentration Requirements
Caption: Strategies to investigate high effective concentrations of inhibitors.
Detailed Methodologies:
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Assessing Cell Permeability:
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Method: Use analytical techniques like LC-MS/MS to measure the intracellular concentration of this compound after treatment.
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Interpretation: Low intracellular concentration suggests poor permeability, which may necessitate the use of higher external concentrations.
-
-
Evaluating Compound Stability:
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Method: Incubate this compound in your cell culture media at 37°C for various time points and then analyze its concentration using LC-MS/MS.
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Interpretation: Rapid degradation of the compound in the media will reduce its effective concentration over time, requiring higher initial doses.
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Data Summary Tables
Table 1: Example Data for this compound Dose-Response and Viability
| Concentration (µM) | Target Inhibition (%) | Cell Viability (%) |
| 0.01 | 5 | 100 |
| 0.1 | 25 | 98 |
| 1 | 80 | 95 |
| 10 | 95 | 60 |
| 100 | 98 | 10 |
Table 2: Comparison of On-Target and Off-Target Effects
| Experimental Approach | Expected On-Target Result | Potential Off-Target Result |
| Dose-Response | EC50 is close to biochemical IC50 | EC50 is significantly higher than IC50 |
| Genetic Validation | Knockout/knockdown mimics the compound's phenotype | No change in phenotype in knockout/knockdown cells |
| Orthogonal Compound | Recapitulates the phenotype | Different or no phenotype is observed |
| CETSA | Thermal shift is observed for the target protein | No thermal shift is observed |
References
- 1. This compound, a new antitumor antibiotic from Micromonospora sp. C39217-R109-7. I. Taxonomy of producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Purification challenges of Pyrrolosporin A from complex mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pyrrolosporin A from complex fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound?
A1: The purification of this compound, a macrolide antibiotic produced by Micromonospora sp., typically involves a multi-step approach combining different chromatography techniques and crystallization. The general workflow consists of initial extraction from the fermentation broth, followed by preliminary purification using vacuum liquid chromatography (VLC), a crystallization step for significant enrichment, and a final polishing step using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 stationary phase.
Q2: What are the known physicochemical properties of this compound that are relevant to its purification?
A2: Key properties of this compound that influence its purification are summarized in the table below. Understanding these properties can help in designing and troubleshooting the purification process.
| Property | Value/Description | Implication for Purification |
| Molecular Weight | ~841.8 g/mol | Affects diffusion rates and behavior in size-exclusion chromatography (if used). |
| Polarity | Macrolide structure with both hydrophobic and hydrophilic regions. | Suitable for reversed-phase chromatography. Solubility will vary significantly with the solvent system. |
| Stability | Potentially susceptible to degradation at acidic pH, similar to other macrolides.[1][2] | Buffering of solutions and avoiding harsh pH conditions are crucial. |
| Solubility | Likely soluble in organic solvents like methanol (B129727), ethanol (B145695), and acetonitrile (B52724), and less soluble in water. | Guides the choice of extraction and chromatography solvents. |
Q3: What are the major challenges in purifying this compound?
A3: Researchers may encounter several challenges, including:
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Co-eluting impurities: Fermentation broths are complex mixtures containing structurally similar compounds that can be difficult to separate from this compound.
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Degradation: this compound may be sensitive to pH and temperature, leading to degradation during lengthy purification procedures.[1][2]
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Low yield: Multiple purification steps can lead to a significant loss of the target compound.
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Crystallization difficulties: Inducing crystallization of a complex natural product can be challenging and may require extensive optimization of solvent systems and conditions.
Troubleshooting Guides
Vacuum Liquid Chromatography (VLC)
Issue: Poor separation of this compound from other components.
| Possible Cause | Recommended Solution |
| Inappropriate stationary phase. | Silica (B1680970) gel is a common choice for initial cleanup. Consider using different grades of silica or alternative stationary phases like alumina (B75360) if separation is poor. |
| Incorrect mobile phase polarity. | Optimize the solvent system. A step gradient of increasing polarity (e.g., hexane (B92381) -> ethyl acetate (B1210297) -> methanol) is typically used. Finer control over the gradient steps may be required. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad bands and poor resolution. |
Issue: this compound is not eluting from the column.
| Possible Cause | Recommended Solution |
| Mobile phase is not polar enough. | Increase the polarity of the mobile phase. A final wash with a strong solvent like methanol or a mixture of methanol and a small amount of acetic acid might be necessary. |
| Irreversible adsorption to the stationary phase. | This can occur with highly active silica gel. Consider deactivating the silica gel with a small amount of water before packing the column. |
Crystallization
Issue: this compound does not crystallize.
| Possible Cause | Recommended Solution |
| Solution is not supersaturated. | Slowly evaporate the solvent to increase the concentration of this compound. |
| Incorrect solvent system. | Experiment with different solvent and anti-solvent combinations. Common solvent systems for crystallization of natural products include ethanol, methanol, ethyl acetate, and mixtures with water or hexane.[3] |
| Presence of impurities inhibiting crystal formation. | The sample may not be pure enough. Consider an additional chromatographic step before attempting crystallization. |
| Temperature is not optimal. | Try cooling the solution slowly to induce crystallization. Some compounds crystallize better at room temperature over a longer period. |
Issue: Crystals are of poor quality (oily, amorphous).
| Possible Cause | Recommended Solution |
| Crystallization is happening too quickly. | Slow down the rate of supersaturation. This can be achieved by slower evaporation of the solvent or a more gradual cooling process. |
| Solvent system is not ideal. | Re-dissolve the material and try a different solvent system. The use of a solvent/anti-solvent vapor diffusion setup can sometimes yield better quality crystals. |
Reversed-Phase HPLC (RP-HPLC)
Issue: Poor resolution between this compound and impurities.
| Possible Cause | Recommended Solution |
| Mobile phase composition is not optimized. | Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. For macrolides, a buffered aqueous phase (e.g., with ammonium (B1175870) acetate or formate) can improve peak shape and selectivity. |
| Gradient slope is too steep. | A shallower gradient will provide better separation of closely eluting peaks. |
| Incorrect stationary phase. | While C18 is a good starting point, consider other reversed-phase chemistries like C8 or phenyl-hexyl for different selectivity. |
Issue: Peak tailing or broadening for this compound.
| Possible Cause | Recommended Solution |
| Secondary interactions with the stationary phase. | Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.05-0.1%) to mask residual silanol (B1196071) groups on the silica-based C18 column. |
| Mobile phase pH is close to the pKa of this compound. | Adjust the pH of the mobile phase to be at least 2 units away from the pKa of the compound to ensure it is in a single ionic state. |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
Issue: Loss of this compound during the run (degradation).
| Possible Cause | Recommended Solution |
| Mobile phase is too acidic or basic. | Ensure the pH of the mobile phase is within the stability range of this compound. For many macrolides, a pH range of 6-8 is suitable. |
| Long run times at elevated temperatures. | If column heating is used to improve separation, ensure the temperature is not causing degradation. Minimize the total run time where possible. |
Experimental Protocols
Note: The following protocols are representative methodologies for the purification of macrolide antibiotics and should be optimized for this compound.
Protocol 1: Vacuum Liquid Chromatography (VLC) - Initial Cleanup
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Column Packing: A sintered glass funnel is packed with silica gel (e.g., 60 Å, 230-400 mesh) in a suitable non-polar solvent like hexane. The bed is settled under vacuum.
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Sample Loading: The crude extract, pre-adsorbed onto a small amount of silica gel, is dry-loaded onto the top of the column.
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Elution: A step gradient of solvents with increasing polarity is applied under vacuum. A typical gradient might be:
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100% Hexane
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Hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9 v/v)
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100% Ethyl Acetate
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Ethyl Acetate:Methanol (9:1, 8:2, 1:1 v/v)
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100% Methanol
-
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Fraction Collection: Fractions are collected for each solvent step and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
Protocol 2: Crystallization
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Solvent Selection: The VLC fractions rich in this compound are pooled and concentrated. The residue is dissolved in a minimal amount of a good solvent (e.g., ethanol or ethyl acetate).
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Inducing Crystallization: An anti-solvent (e.g., water or hexane) is slowly added until the solution becomes slightly turbid.
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Crystal Growth: The solution is allowed to stand undisturbed at room temperature or in a cold room (4°C) to allow for slow crystal formation.
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Isolation: The crystals are collected by filtration, washed with a small amount of the anti-solvent, and dried under vacuum.
Protocol 3: Reversed-Phase HPLC (RP-HPLC) - Final Polishing
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Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is used.
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Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or 10 mM ammonium acetate.
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Solvent B: Acetonitrile or methanol with the same modifier.
-
-
Gradient Elution: A linear gradient is typically employed, for example:
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0-5 min: 30% B
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5-25 min: 30% to 90% B
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25-30 min: 90% B
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30-35 min: 90% to 30% B
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35-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.
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Injection Volume: 10-100 µL, depending on the sample concentration.
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
- 1. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
Addressing resistance mechanisms to Pyrrolosporin A in bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrolosporin A and encountering bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is part of the pyrrolomycin class of antibiotics. These compounds act as potent protonophores. They disrupt the bacterial cell membrane's proton gradient, which in turn uncouples oxidative phosphorylation, a critical process for energy production. This disruption of the proton motive force ultimately leads to bacterial cell death.
Q2: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What could be the cause?
A significant increase in the MIC suggests the development of resistance. Common mechanisms of resistance to pyrrolomycin-like compounds involve reduced intracellular accumulation of the drug. This is often due to the upregulation or acquisition of multidrug resistance (MDR) efflux pumps, which actively transport the antibiotic out of the bacterial cell.[1] Another possibility, though less common for this class of antibiotics, is a modification of the bacterial cell membrane that hinders drug penetration.
Q3: How can we confirm if efflux pump activity is responsible for the observed resistance?
You can perform an efflux pump inhibition assay. This involves determining the MIC of this compound in the presence and absence of a known efflux pump inhibitor (EPI), such as Phenylalanine-arginine β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). A significant reduction in the MIC in the presence of the EPI is a strong indicator of efflux-mediated resistance.
Q4: Are there other potential resistance mechanisms we should consider?
While efflux pumps are a primary mechanism, other possibilities include:
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Alterations in membrane lipid composition: Changes to the fatty acid or phospholipid composition of the cell membrane could potentially reduce the permeability to this compound.
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Target modification: Although the primary target is the proton gradient, mutations in proteins involved in maintaining membrane potential could theoretically confer some level of resistance.
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Enzymatic degradation: While not a commonly reported mechanism for this class of compounds, the possibility of the bacteria evolving an enzyme that can degrade or modify this compound cannot be entirely ruled out.
Q5: Our Gram-negative bacteria seem to be intrinsically resistant to this compound. Why might this be?
Gram-negative bacteria possess an outer membrane that can act as a permeability barrier, limiting the entry of many antibiotics. Additionally, they are known to have a wide array of constitutively expressed and inducible efflux pumps that can effectively remove this compound from the cell before it can reach its target.[1] Studies have shown that deleting genes encoding for components of these efflux pumps, such as tolC, can render Gram-negative bacteria significantly more susceptible to pyrrolomycins.[1]
Troubleshooting Guides
Problem 1: Inconsistent MIC values for this compound.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard. |
| Media composition | Use the same batch and type of growth medium for all experiments. Components in the media can sometimes interact with the compound. |
| Incubation conditions | Maintain consistent incubation time, temperature, and atmospheric conditions. |
| Compound stability | Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature. |
Problem 2: No resistant mutants are obtained after experimental evolution.
| Possible Cause | Troubleshooting Step |
| Sub-lethal concentration of this compound is too low | Gradually increase the concentration of this compound in a stepwise manner during serial passage experiments to apply sufficient selective pressure. |
| Insufficient number of generations | Continue the serial passage for a longer duration to allow for the accumulation of resistance-conferring mutations. |
| High fitness cost of resistance mutations | Consider using a richer growth medium or supplementing with nutrients to support the growth of potentially less fit resistant mutants. |
| Inappropriate selection method | Try alternative methods for inducing mutations, such as UV mutagenesis, before selection on this compound-containing media. |
Problem 3: Efflux pump inhibitor (EPI) does not reverse resistance.
| Possible Cause | Troubleshooting Step |
| EPI is not effective against the specific efflux pump | Try a different class of EPI. Not all inhibitors are effective against all types of efflux pumps. |
| Resistance is not mediated by an efflux pump | Investigate other resistance mechanisms, such as target modification or enzymatic degradation. Sequence the genomes of your resistant and susceptible strains to identify potential mutations. |
| Multiple resistance mechanisms are present | The bacteria may have developed both efflux-mediated resistance and another mechanism. In this case, an EPI would only partially restore susceptibility. |
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various pyrrolomycins (compounds closely related to this compound) against susceptible and resistant bacterial strains. Note that specific MIC data for this compound against resistant strains is limited in publicly available literature; therefore, data for closely related and well-studied pyrrolomycins are presented.
| Compound | Bacterial Strain | Resistance Phenotype | MIC (µg/mL) | Fold Increase in MIC |
| Pyrrolomycin D | S. aureus SH1000 | Susceptible | 0.025 | - |
| Pyrrolomycin D | S. aureus 100-1 | Resistant Mutant | >0.1 | >4 |
| Pyrrolomycin C | S. aureus SH1000 | Susceptible | 0.025 | - |
| Pyrrolomycin C | S. aureus 100-1 | Resistant Mutant | 0.2 | 8 |
| Pyrrolomycin D | E. coli WT | Intrinsically Resistant | >25 | - |
| Pyrrolomycin D | E. coli ΔtolC | Efflux-deficient | 0.025 | - |
| Pyrrolomycin C | E. coli WT | Intrinsically Resistant | >25 | - |
| Pyrrolomycin C | E. coli ΔtolC | Efflux-deficient | 0.025 | - |
Data adapted from studies on pyrrolomycins, which are structurally and functionally similar to this compound.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Efflux Pump Activity Assay (Ethidium Bromide Accumulation)
This protocol measures the accumulation of the fluorescent dye ethidium (B1194527) bromide (a substrate for many efflux pumps) to infer efflux activity.
Materials:
-
Bacterial culture (susceptible and resistant strains)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
Efflux pump inhibitor (e.g., CCCP)
-
Fluorometer
Procedure:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an OD600 of 0.4.
-
Energize the cells by adding glucose to a final concentration of 0.4%.
-
Add EtBr to a final concentration of 2 µg/mL.
-
For the inhibited control, add an EPI (e.g., CCCP at 100 µM) 5 minutes before adding EtBr.
-
Monitor the fluorescence of the cell suspension over time using a fluorometer (excitation ~530 nm, emission ~600 nm).
-
Lower fluorescence in the resistant strain compared to the susceptible strain (or the inhibited control) indicates active efflux of EtBr.
Generation of Resistant Mutants by Serial Passage
This protocol describes a method for selecting for resistant mutants in the laboratory.
Materials:
-
Bacterial culture
-
Growth medium (e.g., Tryptic Soy Broth)
-
This compound
-
96-well plates or culture tubes
Procedure:
-
Determine the baseline MIC of this compound for the starting bacterial strain.
-
Inoculate the bacteria into a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound in the growth medium.
-
Incubate until growth is observed.
-
Use this culture to inoculate a new series of two-fold dilutions of this compound.
-
The MIC is determined daily. The well with the highest concentration of this compound that shows growth is used to inoculate the next day's MIC assay.
-
Repeat this process for a set number of passages or until a significant increase in the MIC is observed.
-
Isolate single colonies from the final passage on antibiotic-free agar (B569324) and confirm their resistance by re-determining the MIC.
Visualizations
Caption: Regulation of an efflux pump in response to antibiotic stress.
Caption: Workflow for investigating efflux-mediated resistance.
References
Technical Support Center: Enhancing the Bioavailability of Pyrrolosporin A for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of Pyrrolosporin A. Due to its physicochemical properties, this compound presents significant challenges for systemic delivery, which can impede preclinical development. This guide offers potential solutions and detailed experimental approaches to overcome these hurdles.
FAQs and Troubleshooting Guide
This section addresses common issues encountered when working with this compound in vivo, providing targeted advice and potential formulation strategies.
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is the first step in designing an effective in vivo study.
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 841.8 g/mol | High molecular weight can limit passive diffusion across biological membranes. |
| XlogP3 | 8.6 | This high value indicates very poor water solubility and high lipophilicity, which is a primary obstacle to absorption. |
| Chemical Class | Macrolide, Spirotetronate | Belongs to a class of complex natural products often associated with poor solubility and bioavailability. |
Question 1: Why am I observing poor efficacy of this compound in my animal models despite promising in vitro activity?
Answer: The discrepancy between in vitro and in vivo results is likely due to poor bioavailability. This compound's high lipophilicity (XlogP3 of 8.6) and large molecular weight (841.8 g/mol ) severely limit its absorption into the systemic circulation when administered orally in a simple aqueous suspension. The compound is likely precipitating in the gastrointestinal tract or is not being efficiently absorbed across the intestinal epithelium.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, confirm the solubility of your batch of this compound in various pharmaceutically relevant solvents and buffers (e.g., pH 1.2, 6.8, 7.4).
-
Consider the Route of Administration: For initial efficacy studies where formulation development is not the primary focus, consider parenteral administration (e.g., intravenous, intraperitoneal) to bypass absorption barriers. This will help confirm in vivo target engagement.
-
Implement an Enabling Formulation Strategy: For oral or other non-intravenous routes, a specialized formulation is necessary. The following sections provide an overview of promising approaches.
Question 2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
Answer: For a highly lipophilic compound like this compound, several advanced formulation strategies can be employed. The primary goal of these strategies is to increase the solubility and dissolution rate in the gastrointestinal fluids. Three leading approaches are:
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state, its aqueous solubility can be significantly increased.
-
Lipid-Based Formulations, especially Self-Emulsifying Drug Delivery Systems (SEDDS): These formulations consist of oils, surfactants, and co-solvents that encapsulate the drug. Upon contact with aqueous media in the gut, they spontaneously form a fine emulsion, facilitating drug dissolution and absorption.
-
Nanoparticle-Based Systems: Encapsulating this compound into nanoparticles, such as Solid Lipid Nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility, protect it from degradation, and enhance its uptake.
Question 3: How do I choose between ASDs, SEDDS, and nanoparticle formulations?
Answer: The choice of formulation strategy depends on several factors, including the specific physicochemical properties of this compound (such as its melting point and thermal stability), the desired dose, and available equipment.
| Formulation Strategy | Key Advantages | Key Considerations |
| Amorphous Solid Dispersions (ASDs) | - Significant increase in apparent solubility.- Can be formulated into conventional solid dosage forms (tablets, capsules). | - Requires screening for suitable polymers.- Potential for physical instability (recrystallization) over time.- Thermal degradation can be a concern with methods like hot-melt extrusion. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | - High drug-loading capacity for lipophilic drugs.- Spontaneous emulsification in the GI tract.- Can enhance lymphatic uptake, bypassing first-pass metabolism. | - Requires careful selection of oils, surfactants, and co-solvents.- Typically liquid formulations, which may have stability and handling challenges (though solid SEDDS are possible). |
| Nanoparticle Systems (SLNs, Polymeric NPs) | - Improved solubility and stability.- Potential for controlled release and targeted delivery.- Can be administered via various routes. | - More complex manufacturing processes.- Potential for lower drug loading compared to other methods.- Biocompatibility and toxicity of nanomaterials must be considered. |
A logical workflow for selecting a formulation strategy is outlined in the diagram below.
Caption: Workflow for selecting and developing a suitable formulation for this compound.
Question 4: I have selected a formulation strategy. Where can I find a starting point for experimental protocols?
Answer: The "Experimental Protocols" section below provides detailed, step-by-step methodologies for preparing ASDs via hot-melt extrusion, developing a SEDDS formulation, and preparing Solid Lipid Nanoparticles. These protocols are based on established methods for compounds with similar properties to this compound.
Potential Signaling Pathways for this compound
While the exact mechanism of action for this compound is not fully elucidated, as a spirotetronate it may interfere with key bacterial processes. Some spirotetronates are known to inhibit bacterial fatty acid synthesis (FASII) or act as ATP synthase inhibitors. Its antitumor activity suggests potential interference with mammalian cell signaling pathways as well.
Caption: Potential mechanisms of antibacterial action for this compound.
Experimental Protocols
Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME)
This protocol describes the development of an ASD of this compound to enhance its dissolution rate.
Objective: To prepare a stable amorphous dispersion of this compound in a polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP VA64), hydroxypropyl methylcellulose (B11928114) acetate succinate (B1194679) (HPMCAS))
-
Plasticizer (optional, e.g., triethyl citrate)
-
Hot-Melt Extruder with a twin-screw setup
-
Grinder/mill
-
Dissolution testing apparatus (USP Type II)
Methodology:
-
Polymer Selection:
-
Assess the miscibility of this compound with various polymers using techniques like Differential Scanning Calorimetry (DSC). A single glass transition temperature (Tg) for the blend indicates good miscibility.
-
-
Preparation of the Physical Mixture:
-
Accurately weigh this compound and the selected polymer (e.g., a 1:3 drug-to-polymer ratio by weight is a common starting point).
-
Blend the components thoroughly using a V-blender or mortar and pestle for small-scale experiments.
-
-
Hot-Melt Extrusion:
-
Set the temperature profile of the extruder barrel. The temperature should be high enough to melt the polymer and dissolve the drug but below the degradation temperature of this compound. A typical starting temperature for PVP VA64 is 150-170°C.[1]
-
Feed the physical mixture into the extruder at a constant rate.
-
Set the screw speed (e.g., 75-100 rpm) to ensure proper mixing and residence time.[1]
-
Collect the extrudate after it passes through the die. The extrudate should be transparent, indicating an amorphous dispersion.
-
-
Downstream Processing:
-
Allow the extrudate to cool and become brittle.
-
Mill the extrudate into a fine powder of uniform particle size.
-
-
Characterization:
-
Amorphicity: Confirm the absence of crystallinity using Powder X-ray Diffraction (PXRD) and DSC.
-
In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to compare the release profile of the ASD to the crystalline drug.
-
Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the formulation of a liquid SEDDS for this compound.
Objective: To create a stable, isotropic mixture of oil, surfactant, and co-solvent that encapsulates this compound and forms a microemulsion upon dilution in aqueous media.
Materials:
-
This compound
-
Oil (e.g., medium-chain triglycerides like Capryol™ 90)
-
Surfactant (e.g., polysorbates like Tween® 80, or polyoxyl castor oils like Kolliphor® RH40)
-
Co-solvent/Co-surfactant (e.g., Transcutol® HP, propylene (B89431) glycol)
-
Vortex mixer
-
Visible spectrophotometer or HPLC for drug quantification
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in a range of oils, surfactants, and co-solvents to identify components that can dissolve a high concentration of the drug.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the most suitable oil, surfactant, and co-solvent based on the solubility studies.
-
Prepare various mixtures of these three components at different ratios.
-
For each mixture, titrate with water and observe the formation of emulsions. The goal is to identify the region that forms a clear or bluish-white, stable microemulsion.
-
-
Preparation of the SEDDS Formulation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-solvent.
-
Accurately weigh the components into a glass vial.
-
Heat the mixture gently (e.g., to 40°C) if necessary to ensure homogeneity.
-
Add the pre-weighed this compound to the excipient mixture and vortex until a clear, homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a homogenous emulsion.[2]
-
Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). Droplet sizes below 200 nm are generally desirable.
-
In Vitro Drug Release: Evaluate the release of this compound from the SEDDS using a dialysis bag method in simulated intestinal fluids.[2]
-
Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol details the preparation of SLNs to encapsulate this compound.
Objective: To produce stable lipid nanoparticles with high drug entrapment efficiency.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
High-pressure homogenizer
-
Ultrasonicator
-
High-speed stirrer
Methodology:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid to form the lipid phase.
-
Separately, dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase. This is the aqueous phase.
-
-
Formation of a Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-speed stirrer (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization (HPH):
-
Subject the hot pre-emulsion to HPH. The homogenization is typically carried out at high pressure (e.g., 500-1500 bar) for several cycles.
-
The high shear forces reduce the size of the emulsion droplets to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath. The lipid droplets solidify, forming SLNs that entrap the drug.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the average particle size, PDI, and zeta potential using DLS. A narrow size distribution and a zeta potential of at least ±20 mV (for electrostatic stabilization) are desirable.
-
Entrapment Efficiency (EE%): Separate the SLNs from the aqueous medium by ultracentrifugation. Measure the amount of free drug in the supernatant and calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Release: Perform drug release studies using a dialysis method to assess the release profile over time.
-
Quantitative Data from Analogous Compounds
While specific bioavailability data for formulated this compound is not available, the following table summarizes the improvements observed for other poorly soluble drugs when formulated using the techniques described above. This data serves as a benchmark for the potential enhancements achievable for this compound.
| Drug | Formulation | Animal Model | Fold Increase in Oral Bioavailability (AUC) |
| Itraconazole (analogue for high logP) | Amorphous Solid Dispersion (PVP VA64) | Dogs | ~4-fold increase compared to crystalline drug formulation[3] |
| Cyclosporine (lipophilic peptide) | Self-Emulsifying Drug Delivery System | Humans | ~2.5-fold increase compared to conventional oil solution |
| All-trans retinoic acid (poorly soluble) | Solid Lipid Nanoparticles | Rats | Significant increase in relative bioavailability compared to solution |
This technical support guide provides a starting point for researchers to address the bioavailability challenges of this compound. By systematically applying these formulation principles and protocols, it is possible to develop an effective in vivo delivery system to advance the study of this promising compound.
References
Minimizing degradation of Pyrrolosporin A during storage and handling
This technical support center provides guidance on minimizing the degradation of Pyrrolosporin A during storage and handling. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a macrolide antibiotic belonging to the spirotetronate class of polyketides.[1][2] Like many complex natural products, its intricate structure, which includes a spirotetronate core and a dichlorinated pyrrole (B145914) moiety, can be susceptible to degradation.[1] Maintaining the chemical integrity of this compound is crucial for ensuring accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities with potentially different toxicological profiles.
Q2: What are the primary factors that can cause this compound to degrade?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structural features—a spirotetronate core and a pyrrole ring—the following factors are likely to contribute to its degradation:
-
pH: The spirotetronate core of similar compounds can be sensitive to acidic or basic conditions, potentially leading to isomerization or hydrolysis.
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can be initiated by exposure to air (autoxidation) or oxidizing agents.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.
-
Light: Many complex organic molecules are sensitive to photolytic degradation. It is advisable to protect this compound from light.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under controlled conditions. While specific stability data is limited, general recommendations for sensitive antibiotics suggest the following:
-
Solid Form: Store as a solid in a tightly sealed container at -20°C or lower. Protect from moisture and light.
-
In Solution: Prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -80°C. The choice of solvent is also critical; use a high-purity, anhydrous solvent in which this compound is stable. It is recommended to perform a preliminary stability study in the chosen solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound stock solution or in the experimental medium. | Prepare fresh solutions of this compound for each experiment. If using a stock solution, aliquot and store at -80°C to avoid multiple freeze-thaw cycles. Evaluate the stability of this compound in your experimental buffer and at the experimental temperature. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. Ensure proper storage and handling procedures are followed. |
| Inconsistent experimental results | Inconsistent purity of this compound due to degradation. | Re-evaluate storage and handling procedures. Qualify the purity of each new batch of this compound before use. |
| Discoloration of solid this compound or solutions | Potential oxidation or polymerization of the pyrrole moiety. | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). Protect solutions from air and light. |
Illustrative Stability Data for a Spirotetronate Antibiotic
Disclaimer: The following data is illustrative and based on general knowledge of the stability of similar compounds. It is not based on experimental data for this compound and should be used as a general guide for designing stability studies.
Table 1: Illustrative Long-Term Stability of Solid this compound
| Storage Condition | Time Point | Purity (%) | Appearance |
| -20°C, Protected from light | 0 months | 99.5 | White to off-white powder |
| 6 months | 99.2 | No change | |
| 12 months | 98.9 | No change | |
| 4°C, Protected from light | 0 months | 99.5 | White to off-white powder |
| 6 months | 97.1 | Slight yellowing | |
| 12 months | 94.8 | Yellowish powder | |
| 25°C / 60% RH, Protected from light | 0 months | 99.5 | White to off-white powder |
| 1 month | 92.3 | Yellowish-brown powder | |
| 3 months | 85.6 | Brownish powder |
Table 2: Illustrative Stability of this compound in Solution (1 mg/mL in DMSO) at 4°C
| Time Point | Purity (%) |
| 0 hours | 99.5 |
| 24 hours | 98.1 |
| 48 hours | 96.5 |
| 1 week | 90.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways for this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours. Also, expose the solid compound to 80°C.
-
Photostability: Expose the stock solution and the solid compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Evaluation:
-
Assess the percentage of degradation of this compound.
-
Identify the retention times and UV spectra of the degradation products.
-
If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to propose their structures.
-
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive decomposition.
-
Protocol 2: Long-Term Stability Testing of this compound
Objective: To determine the shelf-life and appropriate long-term storage conditions for this compound.
Methodology:
-
Sample Preparation: Store aliquots of solid this compound in tightly sealed, light-protected containers under the following conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
-
Testing Frequency: Test the samples at the following time points:
-
Accelerated: 0, 3, and 6 months.
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
-
-
Analytical Tests: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Using a validated stability-indicating HPLC method.
-
Degradation Products: Quantify any known degradation products and identify any new ones.
-
-
Data Analysis: Evaluate the data for trends in purity and the formation of degradation products over time to establish a re-test period or shelf-life.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound | C44H54Cl2N2O10 | CID 54750822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining assay conditions to improve reproducibility with Pyrrolosporin A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrrolosporin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help refine assay conditions and improve the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a novel antibiotic with both antitumor and antimicrobial properties.[1] It demonstrates activity against Gram-positive bacteria and has been shown to prolong the lifespan of mice with P388 leukemia cells.[1]
Q2: What is the likely mechanism of action for this compound's antitumor and antimicrobial effects?
A2: While the precise mechanisms for this compound are not fully elucidated in publicly available literature, related pyrrole-containing compounds exhibit several modes of action. For antitumor activity, many pyrrole (B145914) derivatives function by interfering with microtubule dynamics, which is crucial for cell division.[2][3] They can also act as DNA alkylating agents, binding to the minor groove of DNA and disrupting replication and transcription.[4][5] The antimicrobial activity of similar compounds is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase or by acting as protonophores that disrupt the bacterial cell membrane potential.
Q3: I am observing high variability in my assay results with this compound. What are the common causes?
A3: High variability in assays with compounds like this compound can often be attributed to issues with its solubility and stability. Poor aqueous solubility can lead to inconsistent concentrations in your experiments.[6][7] Other factors include degradation of the compound, inconsistencies in cell culture conditions, and variations in assay protocols.
Q4: How should I prepare and store stock solutions of this compound to ensure stability and consistency?
A4: For compounds with limited aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[6][8] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] Protect the solutions from light, as many complex organic molecules are light-sensitive.[10] Before use, thaw the aliquot completely and vortex gently to ensure a homogenous solution.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation in Aqueous Media
Researchers often encounter challenges with the solubility of complex organic molecules like this compound when diluting stock solutions into aqueous assay media.
Symptoms:
-
Visible precipitate formation upon addition of this compound stock solution to culture medium or buffer.
-
Inconsistent or lower-than-expected activity in assays.
-
High well-to-well variability in plate-based assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous assay medium, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced toxicity.[6][11] |
| Precipitation upon Dilution | Add the this compound stock solution to the assay medium dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[12] |
| pH-Dependent Solubility | The solubility of many compounds is pH-dependent.[13] If the pKa of this compound is known or can be estimated, adjusting the pH of the buffer (while maintaining biological relevance) may improve solubility. |
| Compound Adsorption | Some compounds can adsorb to plasticware. Using low-adhesion microplates and siliconized pipette tips can help minimize this issue.[10] |
Issue 2: Inconsistent Antimicrobial Susceptibility Testing (AST) Results
Reproducibility is key in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Symptoms:
-
Variable zone of inhibition diameters in disk diffusion assays.
-
Inconsistent MIC values in broth microdilution assays.
-
Poor correlation between different AST methods.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inoculum Density | Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density. |
| Media Composition | The composition of the growth medium can affect the activity of some antibiotics. Use a standardized medium like Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA) for consistency. |
| Diffusion Issues in Agar | For poorly soluble compounds like this compound, broth-based methods (microdilution) are often more reliable than agar diffusion methods as they are less affected by the compound's ability to diffuse through the agar matrix.[14][15] |
| Compound Stability in Media | Some compounds may be unstable in culture media over the incubation period. Perform stability studies of this compound in your chosen assay medium to ensure its integrity throughout the experiment.[9] |
Issue 3: High Background or Low Signal-to-Noise Ratio in Cell-Based Antitumor Assays
Cell-based assays for cytotoxicity require careful optimization to achieve reliable and reproducible results.
Symptoms:
-
High background signal in control wells.
-
Low dynamic range between positive and negative controls.
-
Inconsistent IC50 values.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| Assay Reagent Interference | Some compounds can interfere with assay reagents (e.g., reducing agents in MTT assays). Run compound-only controls (without cells) to check for direct interactions with the assay reagents. |
| Incomplete Cell Lysis | In assays that require cell lysis (e.g., ATP-based assays), ensure complete lysis to release the cellular contents for accurate measurement. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.[11] |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in public literature, the following tables provide illustrative examples of how to present such data for antimicrobial and antitumor activities. Researchers should generate their own data for this compound.
Table 1: Illustrative Antimicrobial Activity of a Pyrrole-Containing Compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.5 |
| Bacillus subtilis | 0.25 |
| Enterococcus faecalis | 1 |
| Escherichia coli | >64 |
| Pseudomonas aeruginosa | >64 |
Table 2: Illustrative Cytotoxicity of a Pyrrole-Containing Compound
| Cell Line | Cancer Type | IC50 (nM) |
| P388 | Murine Leukemia | 10 |
| MCF-7 | Human Breast Cancer | 50 |
| HCT-116 | Human Colon Cancer | 75 |
| A549 | Human Lung Cancer | 120 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted for testing compounds with limited aqueous solubility.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in exponential growth phase
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Dilute the bacterial culture in MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate. Ensure the final DMSO concentration remains below 0.5%.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). Also, include a vehicle control (bacteria with the highest concentration of DMSO used).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: MTT Assay for Cytotoxicity (IC50) Determination
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
This compound stock solution (in DMSO)
-
P388 leukemia cells (or other cancer cell lines)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach and resume growth for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (cells treated with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
Below are diagrams illustrating potential mechanisms of action and experimental workflows relevant to this compound research.
Caption: A generalized experimental workflow for in vitro assays.
Caption: Putative antitumor mechanisms of action for this compound.
References
- 1. This compound, a new antitumor antibiotic from Micromonospora sp. C39217-R109-7. I. Taxonomy of producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Cellular Adversary: A Guide to Genetically Validating the Molecular Target of Pyrrolosporin A
For researchers, scientists, and drug development professionals, identifying the precise molecular target of a novel bioactive compound is a critical step in the journey from discovery to clinical application. Pyrrolosporin A, a natural product with demonstrated antitumor and antibacterial properties, represents a compelling case study in this endeavor. [1] While its therapeutic potential is recognized, its exact mechanism of action and specific molecular target within the cell remain to be definitively elucidated through modern genetic techniques. An in silico docking study has suggested that for some pyrrole (B145914) derivatives, UDP-N-acetylenolpyruvylglucosamine reductase could be a potential target, but this has not been experimentally validated for this compound.[2] Furthermore, studies on the related class of pyrrolomycins suggest a mechanism of action as protonophores, which disrupt the cell membrane's proton gradient—a biophysical effect rather than an interaction with a single protein target.[3][4]
This guide provides a comparative framework for applying powerful genetic approaches, primarily CRISPR-Cas9 and shRNA-mediated interference, to validate a putative molecular target for a compound like this compound. We will explore the experimental workflows, data interpretation, and provide detailed protocols for these state-of-the-art techniques, offering a roadmap for researchers seeking to unravel the molecular mysteries of novel therapeutics.
Genetic Approaches to Target Validation: A Head-to-Head Comparison
The gold standard for target validation has shifted from traditional biochemical assays to genetic methods that directly manipulate the expression of a target gene within a cellular context.[5] This allows for a more precise understanding of the target's role in the compound's efficacy. The two leading technologies in this space are CRISPR-Cas9-mediated gene editing and shRNA-based gene silencing.
| Feature | CRISPR-Cas9 | shRNA (short hairpin RNA) |
| Mechanism of Action | Induces double-strand breaks in DNA, leading to gene knockout (complete loss-of-function) through error-prone repair or precise gene editing. | Degrades target mRNA post-transcriptionally, leading to gene knockdown (reduction of gene expression). |
| Effect on Target | Typically results in a complete and permanent loss of the target protein. | Results in a partial and often transient reduction of the target protein. |
| Specificity | Generally considered highly specific due to the reliance on a 20-nucleotide guide RNA for DNA targeting. Off-target effects can still occur but are often less frequent than with shRNA. | Prone to off-target effects due to the "seed" sequence of the shRNA binding to unintended mRNAs. |
| Screening Format | Well-suited for pooled library screens where a population of cells is transduced with a library of guide RNAs. | Can be used in both pooled and arrayed screening formats. |
| Essential Genes | Knocking out essential genes is lethal to the cell, which can complicate the interpretation of results in drug sensitivity screens. | Partial knockdown of essential genes may still allow for cell survival, enabling the study of their role in drug response. |
| Validation | Hits from screens require validation with multiple independent guide RNAs targeting the same gene. | Hits require validation with multiple independent shRNAs and often rescue experiments with a cDNA resistant to the shRNA. |
Visualizing the Path to Validation: Experimental Workflows
To effectively validate a putative molecular target for this compound, a systematic experimental approach is required. The following diagrams, generated using the DOT language, illustrate the logical flow for target identification and validation using genome-wide CRISPR-Cas9 and shRNA screens.
Delving into the Cell's Circuitry: A Hypothetical Signaling Pathway
Should a specific kinase be identified as a putative target of this compound, it is crucial to understand its position within the broader cellular signaling network. The following diagram illustrates a hypothetical pathway that could be investigated.
Experimental Protocols
To facilitate the practical application of these genetic validation techniques, detailed protocols for key experiments are provided below.
CRISPR-Cas9 Mediated Knockout for Target Validation
Objective: To generate a stable knockout of a candidate target gene and assess the impact on cellular sensitivity to this compound.
Methodology:
-
sgRNA Design and Cloning:
-
Design at least two independent single guide RNAs (sgRNAs) targeting early constitutive exons of the candidate gene using a reputable online tool (e.g., CHOPCHOP).
-
Synthesize and clone the sgRNAs into a suitable lentiviral vector that also contains a selectable marker (e.g., puromycin (B1679871) resistance).
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.
-
-
Transduction of Target Cells:
-
Transduce the Cas9-expressing target cell line with the lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure single sgRNA integration per cell.
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Verification of Gene Knockout:
-
Expand the selected cell population.
-
Extract genomic DNA and perform a T7 endonuclease I or surveyor nuclease assay to confirm indel formation at the target locus.
-
Extract total protein and perform a Western blot using an antibody specific to the target protein to confirm the absence of protein expression.
-
-
Phenotypic Assay:
-
Seed the knockout cell line and the parental (wild-type) cell line in parallel in 96-well plates.
-
Treat the cells with a serial dilution of this compound.
-
After 72 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Calculate the IC50 values for both cell lines. A significant rightward shift in the dose-response curve for the knockout cells indicates that the gene is required for this compound's activity and is likely its direct or an essential downstream target.
-
shRNA-Mediated Knockdown and Rescue Experiment
Objective: To confirm that the knockdown of a candidate target gene confers resistance to this compound and that this effect can be reversed by expressing an shRNA-resistant version of the target.
Methodology:
-
shRNA Selection and Cloning:
-
Select at least two pre-validated shRNA sequences targeting the candidate gene from a public database (e.g., The RNAi Consortium - TRC).
-
Clone the shRNA sequences into a lentiviral vector with a selectable marker.
-
-
Lentivirus Production and Transduction:
-
Follow the same procedure as for the CRISPR-Cas9 protocol to produce lentivirus and transduce the target cell line.
-
-
Verification of Gene Knockdown:
-
Confirm the reduction of target mRNA levels via quantitative real-time PCR (qRT-PCR).
-
Confirm the reduction of target protein levels via Western blot.
-
-
Phenotypic Assay:
-
Perform a this compound dose-response assay as described in the CRISPR-Cas9 protocol. Resistance in the knockdown cells is the expected outcome.
-
-
Rescue Construct Generation:
-
Obtain a cDNA clone of the target gene.
-
Introduce silent mutations into the shRNA-binding site of the cDNA using site-directed mutagenesis. This will make the cDNA's mRNA transcript resistant to the shRNA.
-
Clone the shRNA-resistant cDNA into an expression vector with a different selectable marker (e.g., blasticidin).
-
-
Rescue Experiment:
-
Transduce the stable shRNA-knockdown cell line with the shRNA-resistant cDNA expression vector.
-
Select for double-stable cells using both puromycin and blasticidin.
-
Confirm the expression of the rescue protein via Western blot.
-
Repeat the this compound dose-response assay. The restoration of sensitivity to the drug in the rescue cell line provides strong evidence that the targeted gene is indeed the relevant molecular target.
-
Conclusion
The validation of a drug's molecular target is a cornerstone of modern drug development, providing a clear mechanism of action and paving the way for rational drug design and patient stratification. While the specific target of this compound remains an open question, the genetic tools and experimental frameworks detailed in this guide offer a robust and objective pathway to its discovery and validation. By systematically comparing CRISPR-Cas9 and shRNA approaches, researchers can select the most appropriate strategy for their specific biological question. The successful identification and validation of this compound's target will not only illuminate its therapeutic potential but also serve as a powerful example of how cutting-edge genetic techniques can accelerate the translation of natural products into next-generation medicines.
References
- 1. This compound, a new antitumor antibiotic from Micromonospora sp. C39217-R109-7. I. Taxonomy of producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolosporin A Versus Other Spirotetronate Antibiotics: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyrrolosporin A with other notable spirotetronate antibiotics, including Chrolactomycin, Abyssomicin C, Tetrocarcin A, and Kijanimicin. The information presented is collated from various scientific sources to support research and drug development efforts in the field of novel antibiotics and anticancer agents.
The spirotetronate antibiotics are a class of natural products characterized by a unique spirocyclic core, which is responsible for their broad range of biological activities. These compounds have garnered significant interest due to their potential as antibacterial, antifungal, antiviral, and anticancer agents. This guide focuses on a comparative analysis of their performance, supported by available experimental data.
Data Presentation
The following tables summarize the antibacterial and cytotoxic activities of this compound and other selected spirotetronate antibiotics. It is important to note that the data has been compiled from different studies, and direct comparison may be limited due to variations in experimental conditions, such as specific strains, cell lines, and assay methodologies.
Antibacterial Activity
| Antibiotic | Test Organism | MIC (µg/mL) |
| This compound | Gram-positive bacteria | General activity reported[1] |
| Chrolactomycin | Gram-positive bacteria | General activity reported |
| Abyssomicin C | Staphylococcus aureus (MRSA, N315) | 4[2] |
| Staphylococcus aureus (VRSA, Mu50) | 13[2] | |
| Multi-resistant Staphylococcus aureus N313 | 3.5[3] | |
| Vancomycin-resistant Staphylococcus aureus Mu50 | 13-16[3] | |
| Enterococcus faecalis (VanA, VanB) | 13-16[3] | |
| Tetrocarcin A | Gram-positive bacteria | Potent activity reported |
| Kijanimicin | Bacillus subtilis | <0.13 |
| Propionibacterium acnes | 0.86 |
MIC: Minimum Inhibitory Concentration
Cytotoxic Activity
| Antibiotic | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound | P388 leukemia cells | Leukemia | Life span prolongation in mice observed[1] |
| Chrolactomycin | ACHN | Renal Cell Carcinoma | Data available[4] |
| 786-O | Renal Cell Carcinoma | Data available[4] | |
| A549 | Lung Carcinoma | Data available[4] | |
| HCT-116 | Colorectal Carcinoma | Data available[4] | |
| PC-3 | Prostate Cancer | Data available[4] | |
| Abyssomicin C | Various cancer cell lines | Various | General antitumor activity reported |
| Tetrocarcin A | Various cancer cell lines | Various | General antitumor activity reported |
| Kijanimicin | Various cancer cell lines | Various | General antitumor activity reported |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the spirotetronate antibiotics is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
1. Preparation of Materials:
-
Bacterial Strains: Overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis) are grown in appropriate broth medium (e.g., Mueller-Hinton Broth) at 37°C.
-
Antibiotic Stock Solutions: The spirotetronate antibiotics are dissolved in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.
-
96-Well Plates: Sterile 96-well microtiter plates are used for the assay.
2. Assay Procedure:
-
A serial two-fold dilution of each antibiotic is prepared in the broth medium directly in the wells of the 96-well plate.
-
The bacterial inoculum is prepared by diluting the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Each well containing the diluted antibiotic is inoculated with the bacterial suspension.
-
Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth medium only).
-
The plates are incubated at 37°C for 18-24 hours.
3. Data Analysis:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Determination of Cytotoxicity (IC50)
The cytotoxic effect of the spirotetronate antibiotics on cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The spirotetronate antibiotics are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to various concentrations.
-
The medium from the seeded cells is replaced with the medium containing the different concentrations of the test compounds.
-
Control wells include cells treated with vehicle (solvent) only.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
3. MTT Assay and Measurement:
-
After the incubation period, MTT solution is added to each well and the plates are incubated for another 3-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
4. Data Analysis:
-
The cell viability is calculated as a percentage of the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The unique biological activities of spirotetronate antibiotics stem from their diverse mechanisms of action. Below are diagrams illustrating the known or proposed signaling pathways for this compound, Abyssomicin C, and Tetrocarcin A.
Caption: Proposed mechanism of this compound inhibiting bacterial DNA gyrase.
Caption: Inhibition of the PABA biosynthesis pathway by Abyssomicin C.[2][3]
Caption: Tetrocarcin A induces apoptosis by inhibiting the anti-apoptotic protein Bcl-2.
References
- 1. Frontiers | An Antimicrobial Metabolite from Bacillus sp.: Significant Activity Against Pathogenic Bacteria Including Multidrug-Resistant Clinical Strains [frontiersin.org]
- 2. Abyssomicin C [aua.gr]
- 3. Abyssomicins—A 20-Year Retrospective View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of Pyrrolosporin A Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Pyrrolosporin A and its analogs, focusing on their antibacterial properties. The information is compiled from published research to facilitate further investigation and drug development efforts in this area.
Introduction to this compound
This compound is a spirotetronate polyketide antibiotic produced by the actinomycete Micromonospora sp.[1]. It exhibits antimicrobial activity, particularly against Gram-positive bacteria, and has also shown antitumor properties[1][2]. The complex structure of this compound, featuring a spiro-linked tetronic acid to a cyclohexene (B86901) ring and a trans-decalin system, presents a compelling scaffold for the development of new therapeutic agents[3]. Understanding the relationship between its structural features and biological activity is crucial for designing more potent and selective analogs.
Comparative Antibacterial Activity
The antibacterial activity of this compound and its analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the available MIC data for this compound and a naturally occurring analog, Pyrrolosporin B, against various bacterial strains.
| Compound | Modification | S. aureus (MIC μM) | A. baumannii (MIC μM) | Reference |
| This compound | - | 12 | >48 | [4] |
| Pyrrolosporin B | Differs in substituents on the pyrrole (B145914) and aglycone moieties | 3 | 36 | [4] |
| Decatromicin B | Related Spirotetronate | 1-3 | 12-36 | [4] |
| BE-45722B | Related Spirotetronate | 1-3 | 12-36 | [4] |
Key Observations from the Data:
-
Both this compound and B demonstrate activity against the Gram-positive bacterium Staphylococcus aureus.
-
Pyrrolosporin B exhibits more potent activity against S. aureus compared to this compound.
-
The activity against the Gram-negative bacterium Acinetobacter baumannii is generally weaker for this class of compounds.
-
Related spirotetronates, Decatromicin B and BE-45722B, show potent activity against Gram-positive bacteria[4].
Structure-Activity Relationship Insights
While a comprehensive library of synthetic this compound analogs is not yet available in the public domain, preliminary SAR insights can be drawn from the comparison of naturally occurring spirotetronates:
-
Substituents on the Pyrrole and Aglycone Moieties: The difference in activity between this compound and the more potent Pyrrolosporin B suggests that the nature and position of substituents on the pyrrole ring and the aglycone core are critical for antibacterial potency[4].
-
Glycosylation: In the broader family of spirotetronate antibiotics, the number and type of sugar moieties attached to the core structure have been shown to be proportional to their antimicrobial activity[3].
-
Enone Moiety: For the related abyssomicin spirotetronates, the presence of an enone functionality is essential for potent antibiotic activity[4].
Potential Mechanisms of Action
The precise mechanism of action for this compound has not been definitively elucidated. However, research on structurally related compounds suggests two primary potential pathways.
Inhibition of Peptidoglycan Biosynthesis
In silico studies on pyrrole derivatives suggest that they may target UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a key enzyme in the bacterial peptidoglycan biosynthesis pathway[5]. Inhibition of this pathway disrupts the formation of the bacterial cell wall, leading to cell death.
Caption: Putative mechanism of action via inhibition of MurB in the peptidoglycan synthesis pathway.
Protonophore Activity and Membrane Depolarization
Another proposed mechanism, based on studies of related natural products like pyrrolomycins and armeniaspirols, is the function as a protonophore[6]. Protonophores are lipid-soluble molecules that can transport protons across biological membranes, dissipating the proton motive force (PMF) that is essential for cellular energy production and other vital functions. This leads to membrane depolarization and ultimately cell death.
Caption: Proposed mechanism of action as a protonophore, leading to membrane depolarization.
Experimental Protocols
Synthesis of this compound Analogs
Currently, there are no detailed published protocols for the systematic synthesis of a wide range of this compound analogs. The existing data is primarily based on naturally occurring compounds isolated from fermentation broths. The general approach for obtaining these compounds involves:
-
Fermentation: Culturing of the producing microorganism, such as Actinomadura sp., in a suitable nutrient medium to promote the production of secondary metabolites.
-
Extraction: Extraction of the culture broth and mycelium with organic solvents (e.g., ethyl acetate, butanol) to isolate the crude mixture of compounds.
-
Purification: Chromatographic separation of the crude extract using techniques such as silica (B1680970) gel chromatography, preparative HPLC, and size-exclusion chromatography to yield pure compounds.
-
Structure Elucidation: Determination of the chemical structure of the isolated compounds using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Antibacterial Activity Assay: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains are grown on appropriate agar (B569324) plates. Colonies are then used to prepare a bacterial suspension in a sterile saline solution, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. Serial two-fold dilutions of the stock solution are then prepared in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth only) and a sterility control well (containing broth only) are included on each plate. The plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Conclusion and Future Directions
The available data, though limited, suggests that the spirotetronate scaffold of this compound is a promising starting point for the development of new antibacterial agents, particularly against Gram-positive pathogens. The superior activity of Pyrrolosporin B highlights the potential for significant potency improvements through structural modifications.
Future research should focus on the following areas:
-
Synthesis of Analog Libraries: The development of efficient synthetic routes to this compound and its analogs is crucial for conducting comprehensive SAR studies. This will enable the systematic exploration of the effects of various substituents on the pyrrole ring, the aglycone core, and the decalin system.
-
Mechanism of Action Studies: Definitive studies are needed to elucidate the precise mechanism of action of this compound. Biochemical assays targeting potential enzymes like MurB and biophysical studies to confirm protonophore activity will be critical.
-
Expansion of Biological Profiling: Analogs should be tested against a broader panel of bacterial pathogens, including multidrug-resistant strains, to fully assess their therapeutic potential.
By addressing these key areas, the full potential of the this compound scaffold as a source of novel antibacterial drugs can be realized.
References
- 1. This compound, a new antitumor antibiotic from Micromonospora sp. C39217-R109-7. I. Taxonomy of producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antibacterial Effects of Pyrrolosporin A and Decatromicin
A detailed guide for researchers and drug development professionals on the antibacterial properties, mechanisms of action, and experimental evaluation of two promising spirotetronate antibiotics.
Introduction
Pyrrolosporin A and the decatromicins are members of the spirotetronate class of polyketides, natural products that have garnered significant interest for their potent antibacterial and antitumor activities.[1][2][3] Both this compound, produced by Micromonospora sp., and decatromicins, isolated from Actinomadura sp., have demonstrated notable efficacy against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[4][5] This guide provides a side-by-side comparison of their antibacterial effects, supported by available experimental data, detailed protocols, and visualizations of their potential mechanisms of action.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of this compound and decatromicins is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the available MIC data for these compounds against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus | Data not available |
| Bacillus subtilis | Data not available | |
| Enterococcus faecalis | Data not available | |
| Decatromicin A | Staphylococcus aureus (including MRSA) | Inhibits growth |
| Decatromicin B | Staphylococcus aureus (including MRSA) | Inhibits growth |
| Bacillus subtilis | Data not available | |
| Enterococcus faecalis | Data not available |
Experimental Protocols
The determination of MIC values is a critical step in evaluating the potency of antibacterial compounds. The broth microdilution method is a standardized and widely accepted protocol for this purpose.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile broth medium or saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound or decatromicin in a suitable solvent (e.g., DMSO, ethanol, methanol) at a concentration at least twice the highest desired test concentration.
-
In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Add 100 µL of the antibiotic stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well in the dilution series.
3. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted antibiotic.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Mechanism of Action
The precise molecular mechanisms by which this compound and decatromicins exert their antibacterial effects are not yet fully elucidated. However, their classification as spirotetronates provides clues to their potential modes of action. Other members of this class have been shown to interfere with key bacterial processes.
One notable mechanism for a spirotetronate, abyssomicin C, is the inhibition of the para-aminobenzoic acid (pABA) biosynthesis pathway. This pathway is crucial for bacterial survival as pABA is a precursor for folate synthesis, which is essential for nucleotide synthesis. By acting as a mimic of a key substrate, abyssomicin C can irreversibly bind to and inhibit an essential enzyme in this pathway.
Another potential mechanism for compounds with a pyrrole (B145914) moiety, a structural feature of this compound, is the inhibition of DNA gyrase. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to cell death.
Based on these related compounds, a hypothetical signaling pathway for the antibacterial action of this compound and decatromicins can be proposed.
Conclusion
This compound and decatromicins represent a promising class of antibacterial agents with demonstrated activity against Gram-positive pathogens. While current publicly available data on their specific MIC values and mechanisms of action are limited, their structural classification as spirotetronates suggests potential interference with essential bacterial pathways such as folate biosynthesis or DNA replication. Further research, including comprehensive MIC testing against a wider range of bacterial species and detailed mechanistic studies, is crucial to fully elucidate their therapeutic potential and guide future drug development efforts. The standardized protocols provided in this guide offer a framework for conducting such essential research.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new antitumor antibiotic from Micromonospora sp. C39217-R109-7. I. Taxonomy of producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolosporin A Demonstrates Promising In Vivo Antitumor Efficacy Against P388 Leukemia
For Immediate Release
[City, State] – [Date] – New research highlights the potential of Pyrrolosporin A, a novel antibiotic, as a formidable agent in the fight against leukemia. In vivo studies have validated its antitumor efficacy against P388 leukemia cells, showcasing its ability to prolong survival in murine models. This comparison guide provides an objective analysis of this compound's performance against established alternative treatments, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy Against P388 Leukemia
This compound has been shown to prolong the life span of mice inoculated with P388 leukemia cells, indicating its potent in vivo antitumor activity[1][2]. To contextualize its efficacy, this guide compares its performance with standard chemotherapeutic agents, Vincristine (B1662923) and Doxorubicin (B1662922), which are also utilized in P388 leukemia models.
While specific quantitative data for this compound's percentage increase in lifespan (%ILS) at various dosages is not yet publicly available, its ability to extend survival is a key indicator of its therapeutic potential. For comparison, Vincristine, a widely used anticancer drug, has demonstrated significant efficacy in the P388 leukemia model. For instance, a liposomal formulation of Vincristine at a dose of 2 mg/kg resulted in a 199% increase in the lifespan of mice with intraperitoneally implanted P388 cells[3]. Another study highlighted that liposome-encapsulated Vincristine was more likely to be curative in murine leukemia models, including P388[4]. Doxorubicin is another established agent used in this model, though specific %ILS data was not available in the reviewed literature. The P388 leukemia model is a well-established and stable system for evaluating the antitumor activity of natural products and other compounds[5].
Table 1: Comparison of In Vivo Antitumor Efficacy Against P388 Leukemia
| Compound | Dosage | Route of Administration | Efficacy Metric | Result | Reference |
| This compound | Not Specified | Not Specified | Increased Lifespan | Prolongs the life span of mice | [1][2] |
| Vincristine (Liposomal) | 2 mg/kg | Intravenous | % Increase in Lifespan (%ILS) | 199% | [3] |
| Doxorubicin | Not Specified | Not Specified | Antitumor Activity | Established efficacy in P388 model | [6][7] |
Experimental Protocols
A standardized experimental protocol is crucial for the in vivo validation of antitumor agents against P388 leukemia. The following methodology is a composite based on established practices for this model.
In Vivo Antitumor Activity Assay Using the P388 Leukemia Model
-
Cell Culture: P388 leukemia cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. Cells are harvested during the logarithmic growth phase for implantation.
-
Animal Model: Male or female CDF1 or B6D2F1 mice are commonly used for the P388 leukemia model.
-
Tumor Implantation: A predetermined number of P388 leukemia cells (e.g., 1 x 10^6 cells) are inoculated intraperitoneally (i.p.) or intravenously (i.v.) into the mice.
-
Drug Administration: Treatment with the test compound (e.g., this compound) and control vehicles or reference drugs (e.g., Vincristine, Doxorubicin) is initiated, typically 24 hours after tumor implantation. The drugs are administered according to a specified dosage and schedule (e.g., daily for a set number of days).
-
Efficacy Evaluation: The primary endpoint is the mean survival time of the treated mice compared to the control group. The antitumor efficacy is often expressed as the percentage increase in lifespan (%ILS), calculated using the formula: %ILS = [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.
-
Toxicity Monitoring: Throughout the study, animals are monitored for signs of toxicity, including weight loss and mortality.
References
- 1. This compound, a new antitumor antibiotic from Micromonospora sp. C39217-R109-7. I. Taxonomy of producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Pharmacokinetics and anti-tumor activity of vincristine encapsulated in sterically stabilized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Vincristine Sulfate Liposome Injection in the Treatment of Adult Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental combination chemotherapy of pirarubicin with various antitumor drugs against P388 murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effect of selected daunorubicin derivatives in mice with P 388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo anti-tumor effect of PEG liposomal doxorubicin (DOX) in DOX-resistant tumor-bearing mice: Involvement of cytotoxic effect on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Cells Treated with Pyrrolosporin A: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative transcriptomic analysis of Pyrrolosporin A, a novel antitumor antibiotic. Due to the absence of publicly available transcriptomic data for this compound, this document serves as a methodological guide, presenting a blueprint for how such a study should be conducted and how the data could be analyzed in comparison to other relevant anticancer agents. The provided data tables are illustrative examples to guide future research.
This compound is an antitumor antibiotic with demonstrated antimicrobial activity against Gram-positive bacteria.[1] While its precise mechanism of action is yet to be fully elucidated, other pyrrole-containing natural products have been shown to exert their effects through various mechanisms, including the inhibition of DNA gyrase, acting as protonophores to disrupt membrane potential, and inhibiting the respiratory electron transport chain.[2][3][4] Understanding the transcriptomic signature of this compound is crucial for elucidating its mechanism of action and identifying potential biomarkers for its efficacy.
This guide outlines a comparative transcriptomic study design, proposing a comparison of this compound with two classes of anticancer drugs with potentially related mechanisms of action: Topoisomerase Inhibitors and Mitochondrial Electron Transport Chain (ETC) Inhibitors .
Comparative Transcriptomic Analysis: A Hypothetical Framework
A comparative transcriptomic analysis would involve treating cancer cell lines with this compound and a selection of reference compounds. The resulting changes in gene expression would then be quantified and compared to identify unique and overlapping transcriptional signatures.
Hypothetical Data Summary: Differentially Expressed Genes
The following tables illustrate how quantitative data on differentially expressed genes (DEGs) could be presented. In this hypothetical scenario, a cancer cell line (e.g., MCF-7 breast cancer) is treated with this compound, a topoisomerase I inhibitor (Camptothecin), a topoisomerase II inhibitor (Etoposide), and a mitochondrial ETC complex I inhibitor (Rotenone).
Table 1: Summary of Differentially Expressed Genes (DEGs) Following Treatment
| Treatment | Concentration (µM) | Duration (hr) | Total DEGs | Upregulated Genes | Downregulated Genes |
| This compound | 10 | 24 | 1250 | 650 | 600 |
| Camptothecin | 5 | 24 | 980 | 520 | 460 |
| Etoposide | 20 | 24 | 1150 | 600 | 550 |
| Rotenone | 1 | 24 | 1500 | 800 | 700 |
Note: Data for this compound is hypothetical and for illustrative purposes only.
Table 2: Overlap of Differentially Expressed Genes Between this compound and Comparator Compounds
| Comparison | Number of Overlapping DEGs | Percentage of this compound DEGs |
| This compound vs. Camptothecin | 350 | 28% |
| This compound vs. Etoposide | 420 | 33.6% |
| This compound vs. Rotenone | 550 | 44% |
Note: Data for this compound is hypothetical and for illustrative purposes only.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by the comparator compounds provides a basis for interpreting the transcriptomic data from this compound treatment.
Topoisomerase Inhibitors
Topoisomerase inhibitors are a class of anticancer drugs that interfere with the action of topoisomerase enzymes (TopI and TopII), which are essential for managing DNA topology during replication and transcription.[5] By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors lead to DNA strand breaks, cell cycle arrest, and ultimately apoptosis.[5][6] Transcriptomic analysis of cells treated with topoisomerase inhibitors often reveals the upregulation of genes involved in DNA damage response, cell cycle checkpoints (e.g., p53 signaling), and apoptosis.[7][8]
Mitochondrial Electron Transport Chain (ETC) Inhibitors
Mitochondrial ETC inhibitors disrupt cellular energy metabolism by blocking the flow of electrons through the respiratory chain complexes. This leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis. Transcriptomic studies of cells treated with ETC inhibitors have shown the upregulation of genes related to oxidative stress response, the unfolded protein response, and amino acid metabolism.[1][2][9][10]
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Mapping the cellular response to electron transport chain inhibitors reveals selective signaling networks triggered by mitochondrial perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional landscape of mitochondrial electron transport chain inhibition in renal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapeutic Drugs Inhibiting Topoisomerase 1 Activity Impede Cytokine-Induced and NF-κB p65-Regulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase 1 inhibition suppresses inflammatory genes and protects from death by inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. research.vu.nl [research.vu.nl]
Validating the Protonophore Mechanism of Action for Pyrrolosporin A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the protonophore mechanism of action for Pyrrolosporin A analogs. While direct experimental data on the mitochondrial uncoupling effects of this compound and its specific analogs are limited in publicly available literature, this document leverages data from the structurally related and well-characterized pyrrole-containing antibiotics, the pyrrolomycins, as a predictive and comparative model. The methodologies and experimental data presented herein offer a robust template for the investigation of novel this compound derivatives.
Introduction to Protonophores and Mitochondrial Uncoupling
Protonophores are lipophilic weak acids that can transport protons across biological membranes, dissipating the proton gradient. In mitochondria, this action uncouples oxidative phosphorylation from ATP synthesis. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, dissipating the energy as heat. This mechanism is a key indicator of a compound's potential as an antimicrobial, and in some contexts, an anticancer agent. Classical uncouplers like carbonyl cyanide m-chlorophenylhydrazone (CCCP) and carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) are often used as positive controls in validation assays.
Recent studies have demonstrated that pyrrolomycin C and D, antibiotics with a core pyrrole (B145914) structure, act as potent mitochondrial uncouplers.[1][2] Their mechanism involves depolarization of the mitochondrial membrane and stimulation of mitochondrial respiration, suggesting a protonophore-mediated action.[1][2] Given the structural similarities, it is hypothesized that this compound and its analogs may exhibit a similar mechanism of action.
Key Experimental Assays for Validating Protonophore Activity
To validate the protonophore mechanism of action, a series of key experiments should be performed. These assays collectively provide evidence for mitochondrial uncoupling and the direct transport of protons across the inner mitochondrial membrane.
Mitochondrial Membrane Potential (ΔΨm) Measurement
A hallmark of protonophore activity is the dissipation of the mitochondrial membrane potential. This can be measured using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.
-
Experimental Protocol:
-
Cell Culture: Plate cells of interest (e.g., HeLa, HepG2) in a multi-well plate and culture overnight.
-
Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound analog), a vehicle control, and a positive control (e.g., FCCP). Incubate for a specified period.
-
Dye Loading: Add a fluorescent mitochondrial membrane potential probe, such as JC-1 or Tetramethylrhodamine, Methyl Ester (TMRM), to each well and incubate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer. For JC-1, the ratio of red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) fluorescence is calculated. For TMRM, a decrease in fluorescence intensity indicates depolarization.
-
Oxygen Consumption Rate (OCR) Measurement
Protonophores increase the rate of oxygen consumption by the electron transport chain as it attempts to compensate for the dissipated proton gradient. This can be measured using extracellular flux analyzers like the Seahorse XF Analyzer.
-
Experimental Protocol:
-
Cell Seeding: Seed cells into a Seahorse XF cell culture microplate.
-
Compound Injection: Load the test compounds, oligomycin (B223565) (ATP synthase inhibitor), FCCP (positive control for maximal respiration), and rotenone/antimycin A (Complex I and III inhibitors) into the injection ports of the sensor cartridge.
-
Assay Execution: Place the cell culture plate into the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol.
-
Data Analysis: The analyzer measures real-time oxygen consumption rates. A significant increase in OCR after the addition of the test compound, similar to the effect of FCCP, indicates uncoupling activity.
-
Proton Leak Measurement in Liposomes
To provide direct evidence of proton transport, an in vitro assay using artificial lipid vesicles (liposomes) can be employed. This cell-free system isolates the compound's direct effect on a lipid bilayer.
-
Experimental Protocol:
-
Liposome (B1194612) Preparation: Prepare liposomes loaded with a pH-sensitive fluorescent dye (e.g., pyranine) in a buffer of a specific pH.
-
pH Gradient Establishment: Create a pH gradient across the liposome membrane by changing the external buffer pH.
-
Compound Addition: Add the test compound to the liposome suspension.
-
Fluorescence Monitoring: Monitor the change in fluorescence of the entrapped dye over time. A rapid change in fluorescence, indicating a collapse of the pH gradient, demonstrates the compound's ability to transport protons across the lipid bilayer.
-
Comparative Data: Pyrrolomycins vs. Classical Uncouplers
The following table summarizes the comparative effects of Pyrrolomycin C and D against the classical uncoupler FCCP. This data can serve as a benchmark for evaluating the potency of new this compound analogs.
| Compound | Assay | Model System | Effective Concentration | Observed Effect | Reference |
| Pyrrolomycin C | Mitochondrial Respiration | Isolated Rat Liver Mitochondria | Submicromolar | Stimulation of Respiration | [1] |
| Mitochondrial Membrane Potential | Isolated Rat Liver Mitochondria | Submicromolar | Depolarization | ||
| Pyrrolomycin D | Mitochondrial Respiration | Isolated Rat Liver Mitochondria | Submicromolar | Stimulation of Respiration | |
| Mitochondrial Membrane Potential | Inverted Submitochondrial Particles | Nanomolar | Collapse of Membrane Potential | ||
| Proton Transport | Planar Bilayer Lipid Membranes | - | Protonophore Activity | ||
| FCCP | Mitochondrial Respiration | Various Cell Lines | Nanomolar to low Micromolar | Maximal Respiration | |
| Mitochondrial Membrane Potential | Various Cell Lines | Nanomolar to low Micromolar | Complete Depolarization |
Visualizing the Mechanism and Experimental Workflow
Diagrams created using Graphviz (DOT language)
Caption: Protonophore mechanism of a this compound analog at the inner mitochondrial membrane.
Caption: Experimental workflow for validating the protonophore mechanism of action.
Conclusion
Validating the protonophore mechanism of action for this compound analogs requires a multi-faceted experimental approach. By employing assays that measure mitochondrial membrane potential, oxygen consumption, and direct proton transport, researchers can build a strong evidence base for this mechanism. The data from structurally similar compounds like the pyrrolomycins provide a valuable comparative context for these studies. The successful demonstration of a protonophore mechanism would not only elucidate the mode of action for this class of compounds but also pave the way for the rational design of more potent and selective analogs for therapeutic development.
References
- 1. Synthesis and antiproliferative activity of 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antitumor antibiotic from Micromonospora sp. C39217-R109-7. I. Taxonomy of producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Pyrrolosporin A
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount. Pyrrolosporin A, an antitumor antibiotic isolated from Micromonospora sp., requires meticulous handling and disposal to ensure laboratory safety and environmental protection.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with standard practices for hazardous laboratory waste.
All materials contaminated with this compound, including unused product, reaction byproducts, contaminated personal protective equipment (PPE), and cleaning materials, must be treated as hazardous waste.[2] Cross-contamination with other waste streams should be strictly avoided.[2]
Essential Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] This ensures that the compound is managed in compliance with all local, state, and federal regulations.[2] The following procedural steps provide a clear workflow for its safe disposal:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound.
-
Segregate this compound waste from other chemical waste to prevent potentially hazardous reactions. This is a critical step in maintaining a safe laboratory environment.
-
-
Containerization:
-
Use chemically resistant, sealed containers specifically designated for hazardous waste.
-
Ensure containers are in good condition and compatible with the waste being collected.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be a designated satellite accumulation area within the laboratory.
-
-
Institutional Coordination:
-
Notify your institution's Environmental Health and Safety (EHS) department for waste pickup.
-
Complete all necessary waste disposal forms as required by your institution and the waste disposal company.
-
-
Professional Disposal:
-
The licensed hazardous waste contractor will transport the waste for appropriate treatment, which typically involves incineration at a permitted facility.
-
Key Disposal Considerations
The following table summarizes the critical aspects of this compound waste management:
| Consideration | Guideline |
| Waste Classification | Hazardous Waste |
| Primary Disposal Method | Incineration via a licensed hazardous waste disposal company. |
| Container Type | Chemically resistant, sealed, and clearly labeled. |
| Storage Location | Cool, dry, well-ventilated, and designated satellite accumulation area. |
| Key Precaution | Segregate from other waste streams to prevent reactions. |
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including nitrile gloves, safety goggles or a face shield, and a laboratory coat, before attempting to clean the spill.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the procedural steps for the safe disposal of this compound, from waste generation to final disposal.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Guidelines for Pyrrolosporin A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Pyrrolosporin A. As no specific Safety Data Sheet (SDS) is currently available for this compound, the following guidelines are based on recommendations for structurally similar pyrrole-containing compounds and general best practices for handling potent antibiotics.
Personal Protective Equipment (PPE)
Strict adherence to proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Category | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should form a complete seal around the eyes. A face shield must be worn over the goggles, especially when working with larger quantities or during procedures with a high risk of splashing.[1] |
| Skin and Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved, flame-resistant lab coat is advised and should always be kept buttoned.[1] |
| Chemical-Resistant Gloves | For incidental contact, nitrile or neoprene gloves are generally adequate. For extended handling, consult the glove manufacturer's chemical resistance data for pyrrole-like substances. It is recommended to wear two pairs of gloves and to inspect them for any damage before use.[1] | |
| Closed-Toe Shoes | Footwear made of leather or another chemical-resistant material is required. Open-toed or perforated shoes are strictly prohibited in the laboratory.[1] | |
| Respiratory Protection | Chemical Fume Hood | All procedures involving this compound, such as weighing and preparing solutions, must be carried out within a certified and correctly operating chemical fume hood to prevent the inhalation of vapors.[1] |
| Respirator | Should a major spill occur or if work outside a fume hood is unavoidable, a NIOSH-approved respirator equipped with organic vapor cartridges is mandatory. Users must be properly fit-tested and trained in the use of the respirator. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to ensure laboratory safety and environmental protection.
Operational Plan: Step-by-Step Handling
-
Pre-Experiment Checklist:
-
Confirm that all required PPE is available and in good condition.
-
Verify the proper functioning of the chemical fume hood.
-
Ensure that a spill kit is readily accessible.
-
-
Compound Handling:
-
All work with this compound must be performed inside a chemical fume hood.
-
Use a powder containment hood or an analytical balance inside the fume hood for weighing the compound.
-
To prevent splashing when preparing solutions, add the solid this compound to the solvent slowly.
-
-
Spill Response:
-
For minor spills, use an inert absorbent material to contain the substance, then place it in a sealed container for proper disposal.
-
In the event of a significant spill, evacuate the area immediately and adhere to your institution's emergency protocols.
-
Disposal Plan: Waste Management
-
Liquid Waste: All liquid waste containing this compound must be collected in a chemical-resistant waste bottle that is clearly labeled "Hazardous Waste" with the chemical name and sealed securely.
-
Solid Waste: All contaminated solid items, including gloves, pipette tips, and paper towels, are to be placed in a designated hazardous waste container, such as a labeled and sealed plastic bag.
-
Regulatory Compliance: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a similar designated authority. Strict adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.
Visual Guides for Safety and Handling
To further clarify the necessary procedures, the following diagrams illustrate the workflow for safe handling and the potential mechanisms of action of this compound.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
While the precise signaling pathway of this compound is not fully elucidated, research on similar pyrrole-containing antibiotics suggests several potential mechanisms of action.
Caption: An illustration of the potential antibacterial mechanisms of action for pyrrole-containing compounds like this compound.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
